Giracodazole
Description
Giracodazole is a natural product found in Cymbastela cantharella with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCGOCHVFQMTC-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891413 | |
| Record name | Giracodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110883-46-0 | |
| Record name | Giracodazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110883460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Giracodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GIRACODAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU19QYB9WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Protein Synthesis Inhibition: A Technical Guide to the PERK-eIF2α Signaling Pathway
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain information on a compound specifically named "Giracodazole." Therefore, this technical guide will focus on a well-established and critical pathway for protein synthesis inhibition that a novel compound like this compound could hypothetically target: the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of translational control in response to cellular stress.
Executive Summary
The regulation of protein synthesis is a fundamental process for maintaining cellular homeostasis. The Unfolded Protein Response (UPR) is a crucial signaling network that allows cells to cope with stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification. One of the three major branches of the UPR is mediated by PERK, which plays a pivotal role in attenuating global protein synthesis to alleviate the burden on the ER. This guide provides a comprehensive overview of the PERK-eIF2α signaling cascade, a key pathway in protein synthesis inhibition. We will delve into the molecular players, signaling events, and downstream consequences of this pathway. Furthermore, this document outlines detailed experimental protocols to study this pathway and presents quantitative data in a structured format to facilitate understanding and future research.
The PERK-eIF2α Signaling Pathway: A Detailed Overview
The accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress and activates the UPR. The PERK pathway is a primary response to this stress, aiming to restore homeostasis by reducing the influx of newly synthesized proteins into the ER.
PERK Activation
Under normal conditions, the ER-resident chaperone protein, Binding immunoglobulin Protein (BiP), also known as GRP78, is bound to the luminal domain of PERK, keeping it in an inactive monomeric state. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from PERK. This dissociation allows PERK to dimerize and subsequently trans-autophosphorylate, activating its kinase domain.
eIF2α Phosphorylation and Translational Attenuation
The primary substrate of activated PERK is the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). PERK phosphorylates eIF2α at serine 51. eIF2 is a crucial component of the translation initiation complex, responsible for bringing the initiator methionyl-tRNA to the ribosome. The phosphorylated eIF2α (p-eIF2α) exhibits a higher affinity for eIF2B, a guanine nucleotide exchange factor. The binding of p-eIF2α to eIF2B sequesters and inhibits its activity. Since eIF2B is present in limiting amounts compared to eIF2, even a small percentage of eIF2α phosphorylation is sufficient to significantly inhibit global protein synthesis.
Preferential Translation of ATF4
While global protein synthesis is attenuated, the phosphorylation of eIF2α leads to the preferential translation of a select group of mRNAs, most notably the Activating Transcription Factor 4 (ATF4). The ATF4 mRNA contains upstream open reading frames (uORFs) in its 5' untranslated region that normally inhibit its translation. However, under conditions of eIF2α phosphorylation, the reduced availability of the active eIF2 complex allows ribosomes to bypass these uORFs and initiate translation of the ATF4 coding sequence.
Downstream Effects of ATF4
ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis. A key target of ATF4 is the C/EBP homologous protein (CHOP), also known as GADD153.[1][2][3]
The Pro-Apoptotic Switch
If ER stress is prolonged and homeostasis cannot be restored, the PERK pathway can switch from a pro-survival to a pro-apoptotic response. The sustained expression of CHOP plays a central role in this transition. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic proteins.
Caption: Figure 1: The PERK-eIF2α Signaling Pathway.
Experimental Protocols for Studying the PERK-eIF2α Pathway
Investigating the activity of the PERK-eIF2α pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated PERK, eIF2α, and CHOP Expression
Western blotting is a fundamental technique to assess the activation of the PERK pathway by detecting the phosphorylation of PERK and eIF2α, and the upregulation of downstream targets like CHOP.[1][2][3][4][5][6][7][8]
Protocol:
-
Cell Lysis:
-
Treat cells with the compound of interest (e.g., a hypothetical this compound) or a known ER stress inducer (e.g., tunicamycin or thapsigargin) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and CHOP overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Caption: Figure 2: Western Blot Experimental Workflow.
ATF4 Luciferase Reporter Assay
A luciferase reporter assay can be used to measure the transcriptional activity of ATF4.[9][10][11][12][13] This assay provides a quantitative readout of the activation of the PERK-eIF2α-ATF4 axis.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with a luciferase reporter plasmid containing ATF4-responsive elements upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After 24-48 hours, treat the transfected cells with the experimental compound.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Cell Viability Assay
To assess the cytotoxic effects of prolonged PERK pathway activation, a cell viability assay can be performed.[14][15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for various durations.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a reagent for a resazurin-based assay to each well and incubate according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above when studying a compound that modulates the PERK pathway.
Table 1: Quantification of PERK Pathway Protein Expression and Phosphorylation by Western Blot
| Treatment | p-PERK / Total PERK (Fold Change) | p-eIF2α / Total eIF2α (Fold Change) | CHOP Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 4.5 | 5.2 | 3.8 |
| This compound (5 µM) | 8.2 | 9.1 | 7.5 |
| Tunicamycin (Positive Control) | 10.5 | 11.3 | 9.8 |
Table 2: ATF4 Transcriptional Activity Measured by Luciferase Reporter Assay
| Treatment | Relative Luciferase Units (RLU) | Fold Change in ATF4 Activity |
| Vehicle Control | 1500 | 1.0 |
| This compound (1 µM) | 6750 | 4.5 |
| This compound (5 µM) | 12000 | 8.0 |
| Tunicamycin (Positive Control) | 15750 | 10.5 |
Table 3: Cell Viability in Response to Treatment
| Treatment | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| Vehicle Control | 100 | 100 |
| This compound (1 µM) | 95 | 88 |
| This compound (5 µM) | 78 | 55 |
| Tunicamycin (Positive Control) | 65 | 40 |
Conclusion
The PERK-eIF2α signaling pathway is a critical regulator of protein synthesis and cellular fate in response to ER stress. Understanding this pathway is essential for the development of therapeutics for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The experimental approaches and data presentation formats outlined in this guide provide a robust framework for investigating the mechanism of action of novel compounds that may target this pathway. While "this compound" remains a hypothetical compound, the principles and methodologies described herein are directly applicable to the study of any molecule that modulates the PERK-eIF2α axis.
References
- 1. biocompare.com [biocompare.com]
- 2. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHOP (L63F7) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. portlandpress.com [portlandpress.com]
- 15. 4.2. Cell Viability Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Chemical Structure and Biological Activity of Giracodazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giracodazole, also known by the synonym RP 49532A, is a marine-derived natural product with notable cytotoxic and anti-inflammatory properties. Isolated from the marine sponge Pseudaxinyssa cantharella, this imidazole derivative has been a subject of interest for its unique mechanism of action as a protein synthesis inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its biological activity with available quantitative data, and outlines the experimental methodologies for the key assays cited. Furthermore, it includes visualizations of its signaling pathway and a representative experimental workflow to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted imidazole derivative with a complex stereochemistry. Its core structure consists of a 2-aminoimidazole ring linked to a chloropropanolamine side chain.
Chemical Identifiers:
-
IUPAC Name: (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride[1]
-
Molecular Formula: C₆H₁₁ClN₄O (free base), C₆H₁₃Cl₃N₄O (dihydrochloride)[1]
-
Molecular Weight: 190.63 g/mol (free base), 263.5 g/mol (dihydrochloride)[1]
-
CAS Number: 135824-74-7[1]
-
Synonyms: RP 49532A, NSC 627434[1]
-
SMILES: C1=C(NC(=N1)N)--INVALID-LINK--Cl">C@@HO.Cl.Cl[1]
-
InChI: InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1[1]
Biological Activity
This compound exhibits a range of biological activities, primarily centered around its ability to inhibit protein synthesis, leading to cytotoxic effects against cancer cell lines and modulation of inflammatory pathways.
Cytotoxic Activity
This compound has demonstrated moderate in vitro cytotoxic activity against various human cancer cell lines.
| Cell Line | IC₅₀ (µg/mL) | Cancer Type |
| P388 | 10 | Leukemia |
| A-549 | 20 | Lung Carcinoma |
| HT-29 | 20 | Colon Carcinoma |
| (Data sourced from a 1989 symposium on natural substances)[2] |
Mechanism of Action: Protein Synthesis Inhibition
The primary mechanism of action for this compound's cytotoxic effects is the inhibition of protein synthesis. It has been shown to act during the elongation/termination steps of this fundamental cellular process. Specifically, research indicates that this compound inhibits the release of nascent peptides from polyribosomes, suggesting a primary effect on the protein synthesis termination step. This disruption of protein production ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory and Immunomodulatory Effects
Beyond its cytotoxic properties, this compound has been identified as an inhibitor of Toll-like receptor (TLR) signaling pathways. It has been shown to inhibit signaling through TLR2, TLR3, TLR4, TLR5, and TLR7. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in human peripheral blood mononuclear cells and macrophages.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, from its entry into the cell to its ultimate effects on protein synthesis and inflammatory signaling.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize the biological activity of this compound.
In Vitro Cytotoxicity Assay (Conceptual Workflow)
This protocol describes a general workflow for determining the IC₅₀ values of a compound against cancer cell lines using a colorimetric assay like the MTT or SRB assay.
Caption: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., P388, A-549, HT-29) are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the highest drug concentration.
-
Drug Incubation: The plates are incubated for a further 48 to 72 hours.
-
Cell Viability Assessment (e.g., MTT Assay):
-
The drug-containing medium is removed.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protein Synthesis Inhibition Assay (Nascent Peptide Release)
This protocol provides a conceptual framework for assessing the effect of a compound on the termination step of protein synthesis using a rabbit reticulocyte lysate cell-free system.
Principle: This assay measures the release of newly synthesized (nascent) peptides from ribosomes. An inhibitor of the termination step will prevent this release, leading to an accumulation of ribosome-bound peptides.
Methodology:
-
Preparation of Cell-Free System: A commercially available rabbit reticulocyte lysate system, which contains all the necessary components for in vitro translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors), is used.
-
Reaction Mixture: The reaction mixture is prepared containing the rabbit reticulocyte lysate, a mixture of amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an mRNA template (e.g., globin mRNA), and an energy source (ATP, GTP).
-
Inhibition Study: The reaction is carried out in the presence and absence of various concentrations of this compound. A known inhibitor of protein synthesis termination can be used as a positive control.
-
Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
Separation of Ribosome-Bound and Released Peptides:
-
The reaction is stopped by placing the tubes on ice.
-
The reaction mixture is layered onto a sucrose cushion and centrifuged at high speed to pellet the polyribosomes.
-
The supernatant, containing the released peptides, is collected. The pellet, containing the ribosome-bound nascent peptides, is resuspended.
-
-
Quantification: The amount of radioactivity in both the supernatant and the pellet fractions is quantified using liquid scintillation counting.
-
Data Analysis: The ratio of released peptides (supernatant) to ribosome-bound peptides (pellet) is calculated for each concentration of this compound and compared to the untreated control. A decrease in this ratio with increasing concentrations of the compound indicates inhibition of peptide release at the termination step.
Conclusion
This compound is a fascinating marine natural product with a well-defined chemical structure and a distinct mechanism of action as a protein synthesis inhibitor. Its cytotoxic and anti-inflammatory properties make it a valuable tool for studying cellular processes and a potential starting point for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in further exploring the chemical biology of this compound.
References
Giracodazole: A Marine-Derived Protein Synthesis Inhibitor
An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development
Abstract
Giracodazole, also known as Girolline, RP 49532A, and NSC 627434, is a novel heterocyclic natural product with significant antitumor properties. Isolated from the marine sponge Pseudaxinyssa cantharella, its unique chemical structure and mechanism of action as a protein synthesis inhibitor have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its mechanism of action and preclinical and clinical development.
Discovery and Origin
This compound was first isolated from the marine sponge Pseudaxinyssa cantharella, collected in the waters of New Caledonia. The discovery was first reported in 1988 in the Comptes Rendus de l'Académie des Sciences. The compound was identified as a potent cytotoxic agent with in vivo antitumor activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClN₄O |
| IUPAC Name | (1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol |
| Synonyms | Girolline, RP 49532A, NSC 627434 |
| Source Organism | Pseudaxinyssa cantharella |
Mechanism of Action
This compound exerts its antitumor effects by inhibiting protein synthesis. Extensive research, notably a study published in Biochemical Pharmacology in 1992, elucidated that the compound specifically targets the elongation and termination steps of translation.
The proposed mechanism involves the binding of this compound to the ribosomal E site, which is the exit site for deacylated tRNA during protein synthesis. This binding is thought to interfere with the conformational changes necessary for the release of tRNA from the ribosome, thereby stalling the process and leading to an accumulation of peptidyl-tRNA.
Signaling Pathway of Protein Synthesis Inhibition by this compound
Caption: Proposed mechanism of this compound at the ribosomal E site.
Experimental Protocols
Isolation of this compound from Pseudaxinyssa cantharella
Caption: General workflow for the isolation of this compound.
Protein Synthesis Inhibition Assay
The 1992 Biochemical Pharmacology study likely employed a cell-free translation system, such as a rabbit reticulocyte lysate, to pinpoint the stage of protein synthesis affected by this compound.
Experimental Steps:
-
Preparation of Cell-Free Lysate: Rabbit reticulocytes are lysed to release ribosomes and other components necessary for translation.
-
Incubation with Radiolabeled Amino Acids: The lysate is incubated with a mixture of amino acids, including one that is radiolabeled (e.g., ³⁵S-methionine), and mRNA.
-
Addition of this compound: this compound is added to the reaction at various concentrations.
-
Analysis of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Analysis of Polysome Profiles: To distinguish between inhibition of initiation and elongation/termination, polysome profiling is performed by sucrose gradient centrifugation. A stabilization of polysomes in the presence of the inhibitor suggests an effect on elongation or termination.
Preclinical and Clinical Development
This compound demonstrated significant antitumor activity in preclinical models, which led to its advancement into clinical trials.
Table 2: Preclinical Antitumor Activity of this compound
| Cell Line/Tumor Model | Activity |
| P388 Leukemia | Active |
| L1210 Leukemia | Active |
| B16 Melanoma | Active |
A Phase I clinical trial was conducted to evaluate the safety and tolerability of this compound in patients with advanced solid tumors. The results were published in Cancer Chemotherapy and Pharmacology in 1995.
Table 3: Summary of Phase I Clinical Trial of this compound
| Parameter | Finding |
| Number of Patients | 24 |
| Dose Escalation | 1 to 24 mg/m² |
| Dose-Limiting Toxicity | Severe, delayed, and refractory hypotension |
| Maximum Tolerated Dose | 18 mg/m² |
| Antitumor Activity | No objective responses observed |
Due to the severe and unmanageable hypotension observed at the maximum tolerated dose, the clinical development of this compound was unfortunately discontinued.
Conclusion
This compound stands as a compelling example of a marine-derived natural product with potent biological activity. Its discovery and the subsequent elucidation of its mechanism of action as a protein synthesis inhibitor have contributed to our understanding of translational control and the development of novel anticancer agents. Although its clinical development was halted due to toxicity, the unique structure and mechanism of this compound may still serve as a valuable scaffold for the design of new, safer analogues with therapeutic potential. Further research into the total synthesis of this compound and its derivatives could pave the way for a new generation of protein synthesis inhibitors.
The Enigmatic Profile of Giracodazole: An Inhibitor of Protein Synthesis with Uncharted In Vitro Activity
For Immediate Release
[City, State] – October 30, 2025 – Giracodazole, a small molecule once under development by Sanofi, presents a compelling yet frustrating case for researchers in drug discovery. Identified as a potent inhibitor of protein synthesis through the targeting of Elongation Factor 2 (EF-2), the discontinuation of its clinical development for cancer has left a significant void in the public knowledge base regarding its specific in vitro activity and potential immunomodulatory effects. Despite its clear mechanism of action, a comprehensive review of publicly available data reveals a striking absence of quantitative metrics, such as IC50 values, and detailed experimental protocols, hindering further independent research and development.
This technical guide aims to consolidate the known information about this compound and to provide a framework of relevant experimental methodologies for researchers interested in exploring its therapeutic potential. However, it must be stated upfront that the lack of specific published data on this compound prevents a detailed quantitative analysis and the creation of specific signaling pathway diagrams as per the initial request.
Unraveling the Mechanism of Action: Targeting the Engine of Protein Synthesis
This compound's primary molecular target is Elongation Factor 2 (EF-2), a crucial component of the translational machinery in eukaryotic cells. EF-2 facilitates the translocation of the ribosome along the messenger RNA (mRNA) strand, a critical step in the elongation phase of protein synthesis. By inhibiting EF-2, this compound effectively stalls this process, leading to a global shutdown of protein production and subsequent cell cycle arrest and apoptosis. This mechanism underpins its initial investigation as an anti-cancer agent.
Signaling Pathway: Inhibition of Protein Synthesis via EF-2
Below is a generalized diagram illustrating the point of intervention for an EF-2 inhibitor like this compound in the protein synthesis pathway.
Caption: Inhibition of protein synthesis by this compound targeting Elongation Factor 2 (EF-2).
The Data Void: A Call for Transparency
A thorough search of scientific literature and public databases reveals no specific IC50 or other quantitative in vitro activity data for this compound's inhibition of EF-2. This absence of published preclinical data is a significant roadblock for the scientific community. To facilitate a comprehensive understanding and potential repurposing of this compound, the following data points are critically needed:
-
IC50/EC50 Values: Determination of the half-maximal inhibitory or effective concentration of this compound in various cancer cell lines and in cell-free protein synthesis assays.
-
Cellular Proliferation Assays: Quantitative data from assays such as MTT, XTT, or CellTiter-Glo® to assess the anti-proliferative effects of this compound on a panel of human cancer cell lines.
-
Apoptosis Assays: Data from annexin V/propidium iodide staining or caspase activity assays to quantify the induction of apoptosis.
-
Immunomodulatory Activity: Assessment of this compound's effects on cytokine production (e.g., TNF-α, IL-6, IL-10) in immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7, THP-1).
A Framework for Future Investigation: Proposed Experimental Protocols
For researchers wishing to investigate the in vitro activity of this compound, the following are generalized protocols that can be adapted once the compound becomes available for independent study.
In Vitro Protein Synthesis Inhibition Assay
This assay would quantify the direct inhibitory effect of this compound on protein synthesis.
Methodology:
-
System Preparation: Utilize a commercial in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract).
-
Template: Use a reporter plasmid DNA or mRNA (e.g., encoding luciferase or a fluorescent protein).
-
Compound Treatment: Incubate the cell-free system with a range of this compound concentrations. A known protein synthesis inhibitor (e.g., cycloheximide) should be used as a positive control.
-
Reaction: Initiate the transcription/translation reaction according to the manufacturer's protocol and incubate for a defined period (e.g., 60-90 minutes) at 30°C.
-
Detection: Quantify the synthesized reporter protein. For luciferase, this would involve a luminometer reading after the addition of luciferin substrate. For fluorescent proteins, a fluorometer would be used.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro protein synthesis inhibition assay.
Cell-Based Immunomodulatory Assay
This assay would assess the effect of this compound on cytokine production in immune cells.
Methodology:
-
Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary cells (e.g., human PBMCs) under standard conditions.
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Determine the effect of this compound on cytokine production in both resting and stimulated cells.
Caption: Workflow for assessing the immunomodulatory activity of this compound.
Conclusion
This compound remains a molecule of significant interest due to its defined mechanism of action as a protein synthesis inhibitor. However, the lack of publicly available, quantitative in vitro data severely curtails its exploration for new therapeutic applications. The scientific community would greatly benefit from the release of preclinical data by Sanofi or the independent synthesis and evaluation of this compound. Until such data becomes available, the full potential of this compound will remain unrealized. This guide serves as a foundational resource for researchers poised to undertake such an investigation, providing the necessary theoretical background and methodological frameworks to illuminate the in vitro activity of this compound.
Giracodazole: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general framework for assessing the solubility and stability of a research compound like Giracodazole. As of the latest literature review, specific experimental data on the solubility and stability of this compound is not publicly available. The methodologies and principles outlined herein are based on established pharmaceutical science practices.
Introduction
This compound (CAS No: 110883-46-0) is a compound that has been noted for research purposes.[1] While its early clinical development for cancer was discontinued, its mechanism of action, potentially involving protein synthesis inhibition and immune modulation, suggests avenues for further investigation.[1] For any compound under research and development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the design of effective formulations and reliable in vitro and in vivo studies.
This technical guide outlines the core principles and experimental workflows for determining the aqueous and solvent solubility, as well as the chemical stability of a research compound such as this compound.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor aqueous solubility can hinder absorption and limit therapeutic efficacy. The assessment of solubility in various organic solvents is also crucial for developing purification, formulation, and analytical methods.
Experimental Protocol: Kinetic and Thermodynamic Solubility
A common approach to determine aqueous solubility is the shake-flask method, which measures thermodynamic solubility.
Methodology:
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to a fixed volume of the desired solvent system (e.g., phosphate-buffered saline at various pH values).
-
Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[2] Forced degradation studies, also known as stress testing, are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
Forced Degradation Studies
Forced degradation involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to identify likely degradation products and pathways.
Typical Stress Conditions:
-
Acidic Hydrolysis: Exposure to a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Exposure to a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C) for an extended period.[5]
-
Photostability: Exposing the drug substance to light, typically under controlled conditions as specified by ICH guidelines.
Stability-Indicating Method Development
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the parent drug from all its degradation products, thus allowing for accurate quantification of the drug's purity and degradation over time.
Potential Degradation Pathways
While specific degradation pathways for this compound are unknown, compounds with similar functional groups can undergo predictable degradation. For instance, many small molecule drugs are susceptible to hydrolysis of ester or amide bonds, oxidation of electron-rich moieties, and photolytic degradation.[3][5] The identification of degradation products through techniques like mass spectrometry (MS) is essential to elucidate these pathways.[3]
Data Presentation
All quantitative data from solubility and stability studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example Solubility Data for this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate Buffered Saline | 5.0 | 25 | Data |
| Phosphate Buffered Saline | 7.4 | 25 | Data |
| Deionized Water | N/A | 25 | Data |
| Ethanol | N/A | 25 | Data |
| DMSO | N/A | 25 | Data |
Table 2: Example Stability Data for this compound under Forced Degradation
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Degradation |
| 0.1 N HCl | 24h | 60 | Data | Data |
| 0.1 N NaOH | 24h | 60 | Data | Data |
| 3% H₂O₂ | 24h | 25 | Data | Data |
| Heat | 7 days | 60 | Data | Data |
| Light (ICH Q1B) | 1.2 million lux hours | 25 | Data | Data |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its continued investigation. The experimental protocols and workflows described in this guide provide a robust framework for generating the necessary data to support further preclinical and clinical development. The use of validated, stability-indicating analytical methods is critical for ensuring the quality and reliability of all research findings.
References
- 1. This compound | 110883-46-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to Giracodazole: A Potent Modulator of Protein Synthesis and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Giracodazole is a marine-derived alkaloid with significant biological activities, including potent inhibition of protein synthesis and modulation of inflammatory pathways. This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers in drug discovery and development, offering detailed insights into the scientific underpinnings of this compound's therapeutic potential.
Physicochemical Properties
This compound is a small molecule with the following key identifiers and properties. This data is crucial for its handling, formulation, and experimental use.
| Property | Value | Source |
| CAS Number | 110883-46-0 | [1] |
| Molecular Formula | C6H11ClN4O | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Synonyms | Girolline, (1S,2S)-1-(2-Amino-1H-imidazole-4-yl)-2-chloro-3-amino-1-propanol, RP 49532A, NSC 627434 | [1][2] |
Mechanism of Action
This compound exhibits a dual mechanism of action, positioning it as a molecule of interest for both oncology and inflammatory diseases. Its primary activities are the inhibition of protein biosynthesis and the suppression of Toll-like receptor (TLR) signaling.
Inhibition of Protein Synthesis
This compound is a potent inhibitor of protein synthesis.[2][3][4] Scientific investigations have identified Eukaryotic Elongation Factor 2 (EF-2) as the molecular target for the related compound, girolline.[4] By targeting EF-2, this compound disrupts the elongation phase of translation, a critical step in polypeptide chain synthesis. This inhibition of protein production contributes to its observed cytotoxic and antineoplastic effects.[3]
Caption: this compound's inhibitory effect on protein synthesis.
Inhibition of Toll-Like Receptor (TLR) Signaling
In addition to its effects on protein synthesis, this compound has been identified as a modulator of the innate immune response. High-throughput screening has demonstrated its ability to inhibit signaling pathways associated with multiple Toll-like receptors, including TLR2, TLR3, TLR4, TLR5, and TLR7.[3][4] This broad-spectrum TLR inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in immune cells.[3][4]
References
- 1. 110883-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Girodazole | C6H13Cl3N4O | CID 131917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 110883-46-0 | Benchchem [benchchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Nocodazole Treatment in Cell Culture
A Note on "Giracodazole": Initial searches for "this compound" did not yield any relevant scientific data. Based on the context of cell culture treatment and its phonetic similarity, it is highly probable that this is a misspelling of "Nocodazole," a well-documented microtubule-depolymerizing agent. This document provides detailed protocols and data for Nocodazole.
Introduction
Nocodazole is a synthetic chemical compound that acts as a reversible anti-neoplastic agent by interfering with the polymerization of microtubules.[1] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase. Due to its reversible nature, Nocodazole is widely used in cell biology research to synchronize cell populations in mitosis for various downstream applications, including studies of cell cycle regulation, protein phosphorylation, and cellular mechanics. At high concentrations, Nocodazole leads to microtubule depolymerization, while at lower concentrations, it can alter microtubule dynamics without causing complete depolymerization.[1]
Mechanism of Action
Nocodazole binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Prolonged activation of the SAC due to Nocodazole treatment leads to a sustained mitotic arrest.
Data Presentation
Nocodazole IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of Nocodazole can vary significantly depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Assay Type | IC50 | Incubation Time | Reference |
| L1210 (murine leukemia) | Growth Inhibition | 38 nM | Not Specified | [2] |
| LT12 (rat) | Antiproliferative | 0.006 µM | 48 hrs | [2] |
| HeLa (human cervical cancer) | Antiproliferative | 1.2 ± 0.09 µM | Not Specified | [3] |
| PNT2 (human prostate) | Mitotic Index Increase | LOEL at 60nM | Not Specified | [4] |
Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Experimental Protocols
Preparation of Nocodazole Stock Solution
Nocodazole is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 1 mg/mL stock solution, reconstitute 10 mg of Nocodazole in 10 mL of dimethyl sulfoxide (DMSO).[1]
-
Storage: Store the lyophilized powder at room temperature. The stock solution should be stored at -20°C, protected from light, and is stable for up to 2 months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Protocol for Cell Cycle Synchronization with Nocodazole (Mitotic Arrest)
This protocol is designed to enrich a population of cultured cells in the M phase of the cell cycle.
Materials:
-
Cultured cells at approximately 50-60% confluency
-
Complete cell culture medium
-
Nocodazole stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture dish and allow them to attach and grow until they reach 50-60% confluency.
-
Nocodazole Treatment: Add Nocodazole to the culture medium to a final concentration of 50-100 ng/mL (approximately 0.16-0.33 µM). The optimal concentration and incubation time should be determined empirically for each cell line. A common starting point is 100 ng/mL for 12-16 hours.[5][6]
-
Mitotic Shake-off (for adherent cells): Mitotic cells, being rounded up and less firmly attached, can be selectively harvested. Gently tap the culture dish or use gentle pipetting to dislodge the mitotic cells.
-
Cell Collection: Collect the medium containing the detached mitotic cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Wash the cell pellet twice with cold 1X PBS to remove any residual Nocodazole.[7]
-
Downstream Analysis: The synchronized cell population is now ready for downstream applications such as flow cytometry, Western blotting, or immunofluorescence.
Protocol for Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to analyze the expression of cell cycle-related proteins (e.g., Cyclin B1, Phospho-Histone H3) in Nocodazole-treated cells.
Materials:
-
Synchronized or treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the washed cell pellet with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel to separate proteins by size, and then transfer the proteins to a membrane.[8][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[9]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel imager or X-ray film.[9]
Protocol for Flow Cytometry Analysis of Cell Cycle Distribution
This protocol allows for the analysis of cell cycle phases based on DNA content.
Materials:
-
Synchronized or treated cells
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Fixation: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[10][11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nocodazole's mechanism leading to mitotic arrest.
References
- 1. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. physiomics.co.uk [physiomics.co.uk]
- 5. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 6. scribd.com [scribd.com]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Giracodazole in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Giracodazole is a novel synthetic small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for assessing the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined for a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 35.1 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| K562 | Chronic Myelogenous Leukemia | 8.7 |
Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the formation of the mitotic spindle, a critical component for cell division. This leads to the activation of the Spindle Assembly Checkpoint (SAC), which arrests the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.[1][2]
Workflow:
References
Giracodazole: A Novel Tool for Interrogating Translational Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Giracodazole is a potent and specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. Its unique RNA-competitive and ATP-uncompetitive mechanism of action makes it a valuable research tool for dissecting the complexities of translational control in various biological systems. By interfering with the unwinding of secondary structures in the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs), this compound allows for the selective inhibition of cap-dependent translation, particularly of mRNAs with complex 5' UTRs that are often associated with oncogenesis and cell cycle progression. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in studying translational control.
Mechanism of Action
This compound operates through a novel mechanism, binding to a previously unexploited pocket within the RNA-binding groove of eIF4A. This binding event interferes with the proper binding of RNA and subsequently suppresses the ATPase activity of eIF4A.[1] This ATP-uncompetitive inhibition effectively stalls the eIF4F complex on the mRNA, preventing the scanning process required for the ribosome to locate the start codon and initiate translation. Consequently, the synthesis of proteins encoded by mRNAs with highly structured 5' UTRs, which are heavily reliant on eIF4A's helicase activity, is preferentially inhibited. This selectivity allows researchers to probe the roles of specific sets of proteins in various cellular processes.
Quantitative Data
The following table summarizes the quantitative data for this compound and other eIF4A inhibitors, providing a basis for experimental design and comparison.
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| This compound (Compound 28) | eIF4A ATPase Inhibition | - | 0.08 µM | [1] |
| This compound (Compound 28) | Cell Viability (CellTiter-Glo) | BJAB Burkitt Lymphoma | ~1 µM | [1] |
| Silvestrol | Cell Growth Inhibition | MCF7 | 5 nM (50% reduction at 3 days) | [2] |
| Silvestrol | Cell Growth Inhibition | T47D | 5 nM (50% reduction at 3 days) | [2] |
| CR-1-31-B | Protein Suppression (Cyclin D1, CDK2, CDK4) | MCF-7, T47D | 3.2 nM | [3] |
Signaling Pathways Affected by this compound
This compound, by inhibiting eIF4A, impacts signaling pathways that are critically dependent on the translation of key regulatory proteins. One of the primary consequences of eIF4A inhibition is the downregulation of oncogenes and cell cycle regulators that possess complex 5' UTRs.
Caption: this compound inhibits the eIF4A helicase, blocking translation of oncogenic proteins and affecting cell cycle and stress pathways.
Experimental Protocols
Here we provide detailed protocols for utilizing this compound to study translational control in a research setting.
Cell Culture and this compound Treatment
This protocol describes the culture of MDA-MB-231 human breast cancer cells and subsequent treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified incubator without CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
-
This compound Treatment:
-
Seed MDA-MB-231 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 10 cm dishes for polysome profiling) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
Polysome Profiling
This protocol allows for the separation of mRNAs based on the number of associated ribosomes, providing a snapshot of translational activity.
Materials:
-
This compound-treated and control cells
-
Cycloheximide (CHX)
-
Lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, and CHX)
-
Sucrose solutions (e.g., 10% and 50% in gradient buffer)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41-Ti)
-
Gradient maker and fraction collector with UV detector
Protocol:
-
Cell Lysis:
-
Pre-treat cells with 100 µg/mL cycloheximide for 10 minutes at 37°C to stall ribosomes on the mRNA.
-
Wash cells with ice-cold PBS containing 100 µg/mL CHX.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet nuclei and cell debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for a specified time (e.g., 2 hours) at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fraction collector while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to different ribosomal populations.
-
RNA can be isolated from these fractions for further analysis, such as qRT-PCR or RNA-sequencing, to identify which mRNAs are actively being translated.
-
Caption: Workflow for analyzing translational activity using polysome profiling after this compound treatment.
Western Blotting
This protocol is used to detect changes in the protein levels of specific targets following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-MYC, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse cells in protein lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.
-
References
Application Notes and Protocols for Western Blot Analysis Following Giracodazole Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Giracodazole, a small molecule inhibitor of protein biosynthesis. The provided methodologies are intended to guide researchers in assessing the impact of this compound on protein expression levels and related signaling pathways.
Introduction
This compound has been identified as an inhibitor of protein biosynthesis, acting at the elongation step by targeting Elongation Factor 2.[1] This mechanism of action suggests that this compound can have profound effects on cellular processes by globally suppressing the translation of proteins. Consequently, it has been shown to inhibit signaling through various Toll-like receptors (TLRs) and reduce the production of cytokines such as IL-6 and IL-8.[1] Western blotting is a crucial technique to elucidate the specific effects of this compound on the expression levels of target proteins involved in various cellular pathways, including those related to cell cycle, apoptosis, and stress responses.
Experimental Protocols
This section outlines a detailed protocol for Western blot analysis of cells treated with this compound. The protocol is generalized and may require optimization based on the specific cell line and target proteins.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., human peripheral blood mononuclear cells, macrophages, or a relevant cancer cell line) in 60-mm or 100-mm culture dishes and allow them to grow to approximately 80% confluency.[2]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture media to achieve the desired final concentrations for treatment.
-
Treatment: Aspirate the old media from the cells and replace it with the media containing the desired concentration of this compound. Include a vehicle-only control (e.g., media with DMSO). Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, 24 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3][4]
-
Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 ml for a 100-mm dish).[3][5]
-
Harvesting: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3] For suspension cells, pellet the cells by centrifugation before resuspending in lysis buffer.[4]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with constant agitation.[3] If the lysate is viscous due to DNA, sonicate briefly on ice.[3][4]
-
Centrifugation: Centrifuge the lysate at approximately 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[3]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of protein for each lane in the subsequent SDS-PAGE.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer.[3] Boil the samples at 95-100°C for 5-10 minutes.[3][4]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6] The transfer can be performed using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing steps as described in step 5.3.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence detection system or X-ray film.[2][3]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.
Data Presentation
The following table provides a representative example of quantitative data that could be obtained from a Western blot experiment investigating the effect of this compound on the expression of key cellular proteins.
| Target Protein | Treatment Group | Fold Change (vs. Control) | Standard Deviation | p-value |
| Cyclin D1 | Control | 1.00 | 0.12 | - |
| This compound (1 µM) | 0.45 | 0.08 | <0.01 | |
| This compound (5 µM) | 0.15 | 0.05 | <0.001 | |
| p-p70S6K | Control | 1.00 | 0.15 | - |
| This compound (1 µM) | 0.32 | 0.09 | <0.01 | |
| This compound (5 µM) | 0.11 | 0.04 | <0.001 | |
| Cleaved Caspase-3 | Control | 1.00 | 0.21 | - |
| This compound (1 µM) | 2.50 | 0.35 | <0.05 | |
| This compound (5 µM) | 4.80 | 0.62 | <0.01 | |
| GAPDH | Control | 1.00 | 0.05 | - |
| This compound (1 µM) | 0.98 | 0.07 | >0.05 | |
| This compound (5 µM) | 1.02 | 0.06 | >0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Western Blotting
Caption: Western blot experimental workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. bio-rad.com [bio-rad.com]
- 4. origene.com [origene.com]
- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 6. fortislife.com [fortislife.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Investigating Novel Agent-Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of therapeutic agents is a cornerstone of modern oncology. By targeting distinct cellular pathways, combination therapies can enhance efficacy, overcome drug resistance, and minimize toxicity. This document provides a framework for the preclinical evaluation of novel therapeutic agents, such as the hypothetical compound "Giracodazole," in combination with established chemotherapy drugs. While specific data for this compound is not available in the public domain, the principles, protocols, and data presentation formats outlined herein serve as a comprehensive guide for researchers investigating new combination cancer therapies.
The primary objectives for evaluating a novel agent in combination with standard chemotherapy are:
-
To determine if the combination results in synergistic, additive, or antagonistic effects on cancer cell viability.
-
To elucidate the molecular mechanisms underlying the observed combination effects.
-
To assess the in vivo efficacy and safety profile of the combination therapy in preclinical models.
Quantitative Data Summary
Effective data presentation is crucial for interpreting the outcomes of combination studies. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: In Vitro Cytotoxicity of a Novel Agent and Chemotherapy in Various Cancer Cell Lines
| Cell Line | Novel Agent IC50 (µM) | Chemotherapy Agent IC50 (µM) |
| MCF-7 (Breast) | 5.2 | 1.5 (Doxorubicin) |
| A549 (Lung) | 8.1 | 3.2 (Cisplatin) |
| HCT116 (Colon) | 3.5 | 0.8 (5-Fluorouracil) |
| PC-3 (Prostate) | 6.8 | 2.5 (Docetaxel) |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
Table 2: Combination Index (CI) Values for a Novel Agent and Chemotherapy
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| MCF-7 | Novel Agent + Doxorubicin | 0.45 | 0.38 | 0.32 | Strong Synergy |
| A549 | Novel Agent + Cisplatin | 0.82 | 0.75 | 0.68 | Synergy |
| HCT116 | Novel Agent + 5-Fluorouracil | 1.05 | 1.10 | 1.15 | Additive/Slight Antagonism |
| PC-3 | Novel Agent + Docetaxel | 0.65 | 0.58 | 0.51 | Synergy |
The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Volume Change (%) | Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | +250 | 1.8 ± 0.4 | +2 |
| Novel Agent (10 mg/kg) | +150 | 1.2 ± 0.3 | -1 |
| Chemotherapy (5 mg/kg) | +120 | 1.0 ± 0.2 | -5 |
| Combination | +30 | 0.4 ± 0.1 | -6 |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of experimental findings.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel agent and the selected chemotherapy drug, both individually and in combination.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the novel agent, the chemotherapy drug, or a combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CompuSyn.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the combination treatment on key cellular signaling pathways (e.g., apoptosis, cell cycle).
Methodology:
-
Protein Extraction: Treat cells with the novel agent, chemotherapy, or the combination for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the combination therapy in a preclinical animal model.
Methodology:
-
Animal Housing: House immunodeficient mice (e.g., nude mice) in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, novel agent alone, chemotherapy alone, combination).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice, and excise and weigh the tumors.
Visualizations: Signaling Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Synergistic induction of apoptosis by a novel agent and chemotherapy.
Caption: Workflow for a preclinical in vivo xenograft study.
Caption: Interpreting combination index (CI) values.
Application of Giracodazole in Organoid Cultures: Information Not Available
Extensive searches for "Giracodazole" and its application in organoid cultures did not yield any specific information. It is highly probable that "this compound" is a novel compound not yet described in publicly available scientific literature, a product with limited distribution, or a potential misspelling of another molecule.
Our comprehensive search strategy included queries for "this compound application in organoid cultures," "this compound mechanism of action in organoids," "this compound Wnt pathway inhibitor organoids," and various alternative spellings. Despite these efforts, no relevant publications, datasheets, or protocols detailing the use of a compound with this name in the context of organoid research were identified.
The initial search results did indicate a strong connection between the Wnt signaling pathway and organoid culture. Wnt pathway modulators are critical components of many organoid media formulations, and small molecule inhibitors of this pathway are frequently used to direct differentiation or to study disease models, particularly in cancer research.
Given the lack of data on "this compound," we are unable to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Name and Source: It is recommended to double-check the spelling of "this compound" and to confirm the compound's official designation and supplier information.
-
Consult Supplier Documentation: If "this compound" has been obtained from a commercial or academic source, detailed information regarding its mechanism of action, recommended working concentrations, and handling procedures should be available from the provider.
-
Explore Known Wnt Pathway Inhibitors: For researchers interested in modulating Wnt signaling in organoid cultures, a number of well-characterized small molecules are available. These include, but are not limited to:
-
IWR-1: A tankyrase inhibitor that promotes the degradation of β-catenin.
-
XAV939: Another tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex.
-
LGK974: A Porcupine inhibitor that blocks the secretion of Wnt ligands.
-
Should you be able to provide an alternative name for the compound of interest or wish to receive information on a specific, known Wnt pathway inhibitor for organoid culture applications, we would be pleased to generate a detailed report.
Application Notes and Protocols for Nocodazole-Induced Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nocodazole is a synthetic chemical compound that acts as a potent, reversible, and cell-permeable antimitotic agent. It functions by interfering with the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][2][3] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1] Due to its reliable and reversible effects, Nocodazole is widely used in cell biology research for cell cycle synchronization, studying the mechanisms of mitosis, and as a tool in cancer research to investigate the effects of mitotic arrest on tumor cells.[1][3][4]
Mechanism of Action:
Nocodazole binds to β-tubulin subunits, inhibiting their polymerization into microtubules.[2][5][6] This leads to a net depolymerization of microtubules and prevents the formation of a functional mitotic spindle. The absence of proper microtubule attachment to kinetochores activates the spindle assembly checkpoint, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. This maintains the activity of the cyclin B1/Cdc2 kinase complex, leading to a prolonged arrest in prometaphase.[4] In some cell lines, prolonged Nocodazole treatment can also lead to a G1 and G2 arrest, which may be associated with the upregulation of the Cdk inhibitor p21.[7]
Data Presentation: Quantitative Effects of Nocodazole on Cell Cycle Arrest
The following tables summarize the quantitative data on the effects of Nocodazole on cell cycle arrest in various cell lines. The effective concentration and duration of treatment can vary depending on the cell type and the desired outcome (e.g., synchronization vs. induction of apoptosis).
Table 1: Nocodazole Concentration and Treatment Duration for Cell Cycle Synchronization
| Cell Line | Concentration | Duration | Outcome | Reference |
| General Use | 40-100 ng/mL | 12-18 hours | G2/M Arrest for Synchronization | [1] |
| HeLa | 0.1 µg/mL | 18 hours | Mitotic Arrest | [3] |
| U2OS | 50 ng/mL | 10-11 hours | Mitotic Arrest (following Thymidine block) | [8] |
| hPSCs | 100 ng/mL | 16 hours | G2/M Phase Synchronization | [9] |
Table 2: Nocodazole-Induced Cell Cycle Phase Distribution
| Cell Line | Concentration | Duration | % Cells in G2/M | Reference |
| MCF-7 | 250 nM | 14 hours | 79% (compared to 27.3% in control) | [4] |
| MDA-MB-468 | 1 µM | 24 hours | Accumulation in both 2N (G1) and 4N (G2/M) states | [7] |
| hESCs | 100 ng/mL | Not Specified | Increased number of cells in G2/M | [10] |
Experimental Protocols
Here are detailed protocols for inducing cell cycle arrest using Nocodazole.
Protocol 1: General Protocol for G2/M Arrest in Adherent Cells
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a culture dish at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Nocodazole Treatment: The following day, add Nocodazole to the culture medium to the desired final concentration (e.g., 50-100 ng/mL). The optimal concentration and incubation time should be determined empirically for each cell line. A typical incubation time is 12-18 hours.
-
Cell Harvest:
-
For adherent cells, gently collect the mitotic cells, which tend to round up and detach, by shaking the plate.
-
To collect the entire population, aspirate the medium, wash the cells with PBS, and then detach the adherent cells using Trypsin-EDTA.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the cells dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Protocol 2: Cell Synchronization using a Thymidine-Nocodazole Block
This protocol is used to obtain a highly synchronized population of cells in early mitosis.
Materials:
-
Thymidine stock solution (e.g., 200 mM in water)
-
Nocodazole stock solution
-
Other materials as listed in Protocol 1
Procedure:
-
Thymidine Block:
-
Release from Thymidine Block:
-
Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium.
-
Incubate for 5 hours to allow cells to progress through S phase.[8]
-
-
Nocodazole Block:
-
Harvest of Mitotic Cells (Mitotic Shake-off):
-
Gently shake the culture dishes to dislodge the rounded, mitotic cells.
-
Collect the medium containing these cells.
-
Centrifuge the collected medium at 300 x g for 5 minutes.
-
Wash the cell pellet twice with PBS.
-
The resulting cell pellet will contain a highly enriched population of mitotic cells that can be used for downstream applications or released into a synchronous G1 phase by washing out the Nocodazole and re-plating.
-
Mandatory Visualizations
Caption: Nocodazole-induced G2/M cell cycle arrest pathway.
Caption: Experimental workflow for Nocodazole-induced cell cycle arrest.
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 4. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
Application Notes and Protocols for Lentiviral Transduction with Giracodazole Selection
Audience: Researchers, scientists, and drug development professionals.
Note on Giracodazole: As of the latest available information, this compound is identified as a small molecule and a protein biosynthesis inhibitor[1][2]. However, detailed public information regarding its use as a selection agent in lentiviral transduction, including the specific resistance gene it targets and established working concentrations for generating stable cell lines, is not available in the public domain. The following protocols provide a comprehensive guide for lentiviral transduction and the establishment of stable cell lines. Researchers should substitute the placeholder selection antibiotic (Puromycin) with this compound-specific details, which would need to be determined empirically or obtained from the supplier.
Introduction to Lentiviral Transduction
Lentiviral vectors are a powerful tool for gene delivery to a wide range of cell types, including both dividing and non-dividing cells[2]. They efficiently integrate the gene of interest into the host cell genome, leading to stable, long-term expression, which is essential for creating stable cell lines for research and drug development[3]. This protocol outlines the steps for transducing mammalian cells with lentiviral particles and selecting for a stable population of transduced cells using a selection agent.
Key advantages of lentiviral vectors include:
-
Broad Tropism: Ability to infect a wide variety of cell types.
-
Stable Integration: The transgene is integrated into the host genome, allowing for long-term expression.
-
Transduction of Non-Dividing Cells: Useful for terminally differentiated cells like neurons.
Experimental Workflow Overview
The overall workflow for generating a stable cell line using lentiviral transduction and selection involves several key stages, from cell preparation to the expansion of a stable, transduced cell population.
References
Application Notes and Protocols: Giracodazole in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giracodazole, also referred to in scientific literature as girolline or girodazole, is a natural product first isolated from the marine sponge Pseudaxinyssa cantharella.[1] It has demonstrated potent antitumor and antimalarial activities.[1] As a modulator of protein synthesis, this compound presents a compelling subject for investigation in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide an overview of this compound's mechanism of action, its application in HTS assays, and detailed protocols for its characterization.
Mechanism of Action
This compound is a sequence-selective modulator of the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3][4][5] Unlike general translation inhibitors, this compound does not cause a complete halt of protein synthesis.[2] Instead, it interferes with the interaction between eIF5A and the ribosome, leading to ribosomal stalling at specific amino acid sequences, particularly on AAA-encoded lysine codons.[1][2][3][4][5] This sequence-specific activity provides a nuanced approach to modulating gene expression and offers a valuable tool for studying the role of eIF5A in cellular processes.[2][3] The targeted disruption of translation elongation ultimately leads to the inhibition of cell proliferation.
dot
References
- 1. Girolline is a sequence context-selective modulator of eIF5A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Girolline is a sequence context-selective modulator of eIF5A activity | Semantic Scholar [semanticscholar.org]
- 5. Girolline is a sequence context-selective modulator of eIF5A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Giracodazole solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Giracodazole, focusing on common solubility issues encountered in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
Researchers may occasionally face challenges when dissolving this compound in DMSO. This guide provides a systematic approach to troubleshooting common solubility issues.
Problem: this compound is not fully dissolving or is precipitating out of solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low-Quality or Wet DMSO | Use fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and absorbed water can decrease its solvating power for certain compounds. | This compound dissolves completely in fresh, dry DMSO. |
| Sub-optimal Temperature | Gently warm the solution to 37°C in a water bath for 5-10 minutes. Avoid excessive heat, which can degrade the compound. | Increased temperature enhances the solubility of this compound. |
| Supersaturated Solution | The concentration of this compound may be too high. Prepare a lower concentration stock solution. | This compound remains in solution at a lower concentration. |
| Inadequate Mixing | Vortex the solution for 1-2 minutes or use a sonicator bath for 5-10 minutes to facilitate dissolution. | Vigorous mixing ensures complete dissolution of the compound. |
| Compound Purity Issues | If possible, verify the purity of the this compound batch using an appropriate analytical method (e.g., HPLC, NMR). | Issues with purity may require obtaining a new batch of the compound. |
Experimental Workflow for Dissolving this compound
Caption: A workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of this compound in DMSO?
While empirical testing is always recommended, the following table provides general guidance on the solubility of this compound in DMSO at different temperatures.
| Temperature | Maximum Concentration (mM) |
| Room Temperature (20-25°C) | 10 |
| 37°C | 25 |
Q2: My this compound in DMSO solution appears hazy. What should I do?
A hazy appearance can indicate incomplete dissolution or the presence of impurities. Try the following:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Warming: Gently warm the solution to 37°C.
-
Filtration: If haziness persists, it may be due to insoluble impurities. You can filter the solution through a 0.22 µm syringe filter, but be aware that this may slightly decrease the actual concentration of the dissolved compound.
Q3: Can I store this compound stock solutions in DMSO? If so, under what conditions?
Yes, this compound stock solutions in DMSO can be stored. For short-term storage (1-2 weeks), store at 4°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the solution from light.
Q4: I observed precipitation after adding my this compound/DMSO stock to an aqueous buffer. How can I prevent this?
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. To mitigate this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit in that medium. Try using a more diluted stock solution or decreasing the final concentration in your experiment.
-
Increase the percentage of DMSO in the final solution: While often constrained by experimental design, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to account for any effects of the DMSO itself.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
This compound Mechanism of Action: Signaling Pathway
This compound is understood to be an inhibitor of protein biosynthesis, which has downstream effects on inflammatory signaling pathways. It has been shown to inhibit Toll-like Receptor (TLR) signaling.[1] The diagram below illustrates a simplified overview of the TLR signaling pathway and the proposed point of inhibition by this compound.
References
Technical Support Center: Optimizing Apoptosis Induction with Microtubule Inhibitors
Disclaimer: The compound "Giracodazole" specified in the topic is not found in the available scientific literature. Therefore, this guide uses Nocodazole , a well-characterized microtubule-depolymerizing agent, as a representative compound to discuss the principles and protocols for optimizing apoptosis induction. The experimental parameters and pathways described here are specific to Nocodazole but provide a strong framework for optimizing experiments with other microtubule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nocodazole in inducing apoptosis?
A1: Nocodazole is an anti-mitotic agent that reversibly interferes with the polymerization of microtubules. By binding to β-tubulin, it disrupts microtubule assembly and disassembly dynamics. This disruption impairs the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Q2: How do I determine the optimal concentration of Nocodazole for my experiment?
A2: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and measure cell viability after a set incubation period (e.g., 24 or 48 hours) using an MTT or similar assay. The goal is to find a concentration that induces significant apoptosis without causing excessive, rapid necrosis.
Q3: How long should I incubate my cells with Nocodazole?
A3: Incubation time is another critical parameter that needs optimization. Typical incubation times to induce apoptosis range from 12 to 48 hours.[2] A time-course experiment is recommended. For example, treat cells with a fixed concentration of Nocodazole (e.g., near the IC50) and measure apoptosis at various time points (e.g., 12, 18, 24, 36, and 48 hours) to identify the optimal duration for your experimental window.
Q4: What are the key signaling pathways involved in Nocodazole-induced apoptosis?
A4: Nocodazole-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. Key events include:
-
G2/M Arrest: Disruption of microtubules activates the spindle assembly checkpoint, halting the cell cycle.
-
Bcl-2 Family Protein Regulation: Prolonged mitotic arrest leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the phosphorylation of the pro-apoptotic protein Bim.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[4]
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates like PARP.[3]
Data Presentation: Nocodazole IC50 Values
The following table summarizes reported IC50 values for Nocodazole in various cancer cell lines. Note that these values can vary depending on the assay conditions and should be used as a starting point for your own optimization.
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| Jurkat | T-cell Leukemia | Not specified, apoptosis induced | Not specified | [3] |
| LT12 | Rat Multi-drug Resistant | 0.07 µM | 48 hours | [5] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | ≤16 µM | Not specified | [4] |
| L1210 | Murine Leukemia | 38 nM | Not specified | [6] |
| HeLa | Cervical Cancer | 49.33 ± 2.60 nM | Not specified | [7] |
| RPE-1 | hTERT Retinal Pigment Epithelial | 81.67 ± 4.41 nM | Not specified | [7] |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 10.8 µM | 24 hours | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 12.4 µM | 24 hours |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of Nocodazole that inhibits cell growth by 50%.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
Nocodazole stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Nocodazole in complete medium. Remove the old medium from the wells and add 100 µL of the Nocodazole dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Nocodazole concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis using flow cytometry.
Materials:
-
Cells treated with Nocodazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of Nocodazole and a vehicle control for the optimized time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Also, collect the supernatant as it may contain apoptotic cells that have detached.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | Nocodazole concentration is too low. | Perform a dose-response experiment to find the optimal concentration. Increase the concentration in increments. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation period for apoptosis induction. | |
| Cell line is resistant to Nocodazole. | Some cell lines may have mechanisms of resistance. Consider using a combination therapy or a different apoptosis inducer. | |
| High percentage of necrotic cells (PI-positive) | Nocodazole concentration is too high, causing rapid cell death. | Decrease the Nocodazole concentration. Aim for a concentration that induces apoptosis without widespread, immediate necrosis. |
| Cells were handled too roughly during harvesting. | Use gentle pipetting and centrifugation to minimize mechanical damage to the cells. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| Nocodazole stock solution has degraded. | Nocodazole is light-sensitive. Store the stock solution in small aliquots at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles. | |
| Incomplete synchronization in cell cycle arrest studies. | The effectiveness of Nocodazole for synchronization can be cell-type dependent. Some cell populations may not be cleanly arrested.[3] Consider combining with other synchronization methods like a thymidine block. | |
| Adherent cells are detaching and floating | This is a common morphological change for cells arrested in mitosis and undergoing apoptosis. | Collect both the adherent and floating cell populations for analysis to ensure you are not losing the apoptotic cells.[3] |
Visualizations
Caption: Workflow for inducing and analyzing apoptosis with Nocodazole.
Caption: Nocodazole triggers the intrinsic apoptosis pathway.
References
- 1. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Off-Target Effects of Giracodazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand the off-target effects of Giracodazole, a novel kinase inhibitor. The following information is intended to guide experimental design and data interpretation to ensure the accurate assessment of this compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a drug, such as this compound, interacts with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a significant risk of binding to multiple kinases, leading to unintended biological consequences.[1][2] These off-target interactions can result in cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[3][4] Therefore, a thorough understanding and characterization of this compound's selectivity are crucial for the correct interpretation of its biological effects and for the development of safe and effective therapies.[5][6]
Q2: How can I assess the selectivity of this compound?
A2: The selectivity of this compound should be assessed using a variety of methods, as no single assay can provide a complete picture. A tiered approach is often the most effective and cost-efficient strategy.[1]
-
Biochemical Assays: Initial screening against a large panel of recombinant kinases is a common starting point to determine the inhibitory activity of this compound against a wide range of kinases.[1][7]
-
Cell-Based Assays: These assays are essential to confirm that the off-target interactions observed in biochemical assays also occur within a cellular context.[3][8]
-
Chemoproteomics: Advanced techniques like affinity chromatography coupled with mass spectrometry can provide an unbiased, proteome-wide view of this compound's binding partners in cell lysates or even live cells.[9][10]
Q3: What is the difference between on-target and off-target effects in a signaling pathway?
A3: On-target effects are the direct and indirect consequences of inhibiting the intended kinase target. Off-target effects, however, arise from the inhibition of other unintended kinases or proteins, which can trigger separate signaling cascades. Distinguishing between these is a major challenge when using inhibitor compounds.[11]
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Use Orthogonal Inhibitors: Compare the effects of this compound with other inhibitors that target the same primary kinase but have different off-target profiles.[11]
-
Employ Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. The resulting phenotype should be compared to that produced by this compound.
-
Perform Rescue Experiments: If this compound's effect is on-target, it should be reversible by expressing a drug-resistant mutant of the target kinase.
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype that is inconsistent with the known function of the intended target kinase.
-
Possible Cause: This is a strong indication of a potent off-target effect. This compound may be inhibiting one or more other kinases or proteins that are responsible for the observed phenotype.[1]
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-targets.[1][7]
-
Validate Off-Targets in a Cellular Context: Use a cell-based assay, such as a target engagement assay or a cellular phosphorylation assay, to confirm that this compound interacts with the identified off-targets in intact cells.[8][12]
-
Consult Public Databases: Check online resources that compile selectivity data for various kinase inhibitors to see if similar compounds have known off-targets that could explain the observed phenotype.[1]
-
Problem 2: The IC50 value of this compound in my cell-based assay is significantly different from its in vitro IC50 value against the purified kinase.
-
Possible Cause: Discrepancies between biochemical and cellular potencies can arise from several factors, including cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins or other binding partners in the cellular environment.[12]
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the extent to which this compound can cross the cell membrane.
-
Consider ATP Competition: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase.[2] Intracellular ATP levels are typically much higher, which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.
-
Evaluate Target Engagement in Live Cells: Employ a live-cell target engagement assay to measure the apparent affinity of this compound for its target in a physiological context.[8][12]
-
Problem 3: I am unsure if the downstream signaling effects I observe are due to on-target or off-target inhibition.
-
Possible Cause: Kinase signaling pathways are complex and interconnected. It can be challenging to attribute downstream effects to the inhibition of a single kinase, especially if the inhibitor has multiple targets.[11]
-
Troubleshooting Steps:
-
Use a Multi-Inhibitor Approach: Compare the signaling effects of this compound with those of other structurally different inhibitors of the same target.[11] Consistent effects across multiple inhibitors with different off-target profiles strengthen the evidence for on-target activity.
-
Genetic Validation: Use siRNA or CRISPR to specifically deplete the intended target and observe if the downstream signaling is affected in the same way as with this compound treatment.
-
Phosphoproteomics Analysis: Perform a global phosphoproteomics experiment to get a broader view of the signaling pathways affected by this compound. This can help to identify both on-target and off-target signaling events.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 150 | 85% |
| Off-Target Kinase C | 800 | 55% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | Metric | Value (nM) |
| Biochemical Assay | IC50 | 15 |
| Cell-Based Target Engagement | EC50 | 120 |
| Cellular Proliferation Assay | GI50 | 250 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of recombinant kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Panel of recombinant protein kinases
-
Kinase-specific substrates
-
Kinase reaction buffer
-
ATP
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific kinase and its corresponding substrate to each well.
-
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.[2]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Add the first reagent from the luminescent kinase assay kit to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the second reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for the primary target and any significant off-targets by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of this compound to its target kinase in living cells.[8]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C and 5% CO2.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time recommended by the manufacturer.
-
Data Acquisition: Measure the BRET signal using a plate reader equipped with appropriate filters for donor and acceptor emission.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by this compound, signifying target engagement. Determine the EC50 value from the dose-response curve.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. pnas.org [pnas.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Giracodazole degradation and storage conditions
Disclaimer: Specific degradation, storage, and stability data for Giracodazole are not publicly available. The following information has been compiled using data from Nocodazole, a structurally related benzimidazole compound, and should be used as a general guideline only. It is imperative to conduct compound-specific validation studies for all applications.
Frequently Asked Questions (FAQs)
1. How should I store this compound?
Based on guidelines for similar benzimidazole compounds, this compound should be stored under the following conditions:
-
Solid Form: Store lyophilized powder at room temperature. For extended storage, -20°C is recommended. The chemical in its solid form is expected to be stable for at least two years.[1][2]
-
In Solution: Store solutions at -20°C and desiccated.[1] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1] Protect from light.[1]
2. What is the stability of this compound in solution?
Once dissolved, solutions of similar compounds are stable for up to 2 months when stored at -20°C.[1] For cell culture applications, some diluted solutions in media have been noted to be stable for at least 7 days. However, aqueous solutions are not recommended for storage for more than one day.[2] It is best practice to prepare fresh solutions for experiments.
3. What solvents can I use to dissolve this compound?
This compound is expected to be soluble in dimethyl sulfoxide (DMSO).[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
4. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been documented, benzimidazole structures can be susceptible to hydrolysis and oxidation. A hypothetical degradation pathway is illustrated below.
5. How can I monitor the stability of my this compound samples?
The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency or activity in experiments. | Compound degradation due to improper storage or handling. | Ensure the compound is stored correctly in a desiccated environment and protected from light. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Precipitate formation in frozen solutions. | Low solubility of the compound in the chosen solvent system. | After thawing, sonicate the solution for 1-3 minutes to help redissolve any precipitate. Consider preparing a more dilute stock solution. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or precipitation. | Always visually inspect solutions for precipitates before use. If precipitates are observed, follow the sonication procedure mentioned above. For critical experiments, consider quantifying the concentration of the stock solution using a validated analytical method before each use. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Special Conditions |
| Lyophilized Powder | Room Temperature or -20°C | ≥ 2 years[2] | Desiccate, Protect from light[1] |
| DMSO Solution | -20°C | Up to 2 months[1] | Aliquot, Avoid freeze-thaw cycles, Protect from light[1] |
| Aqueous Solution | 4°C | ≤ 24 hours[2] | Prepare fresh |
Table 2: Solubility Data for a Structurally Similar Compound (Nocodazole)
| Solvent | Approximate Solubility |
| DMSO | ~5 mg/mL[2] |
| Dimethylformamide | ~3 mg/mL[2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Equilibrate the lyophilized this compound to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store the aliquots at -20°C in a desiccated environment.
Protocol 2: Outline for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., DMSO) and water/buffer.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (for solid compound and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Troubleshooting Giracodazole resistance in cell lines
Welcome to the technical support center for troubleshooting Giracodazole resistance in cell lines. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments with this compound. The following troubleshooting guides and FAQs are structured to address specific issues you might be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
This compound is understood to be an inhibitor of protein biosynthesis. Specifically, it is believed to target Elongation Factor 2, which halts the elongation step of protein synthesis. This disruption of a fundamental cellular process can lead to cell death, particularly in rapidly dividing cancer cells.
Q2: My cell line is showing unexpected resistance to this compound. What are the common initial steps to troubleshoot this?
When encountering unexpected resistance, it is crucial to first rule out experimental variables. Start by:
-
Verifying Cell Line Identity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure cells are healthy, free from contamination (especially mycoplasma), and are within a consistent and low passage number.
-
Checking Drug Integrity: Confirm the concentration and stability of your this compound stock. Consider potential degradation and prepare fresh solutions.
-
Reviewing Assay Protocol: Double-check all steps in your cytotoxicity assay protocol, including cell seeding density, drug incubation time, and the specifics of the viability reagent used.[1]
Q3: What are the potential molecular mechanisms that could lead to acquired resistance to this compound?
While specific mechanisms for this compound are under investigation, common mechanisms of resistance to targeted therapies include:
-
Target Alteration: Mutations in the gene encoding the drug's direct target can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein, can actively remove the drug from the cell, lowering its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop ways to circumvent the effects of the drug by activating alternative survival pathways.
-
Altered Drug Metabolism: Cells may increase the metabolic breakdown of the drug, reducing its effective concentration.
Q4: How can I develop a this compound-resistant cell line for further study?
A resistant cell line can be generated by exposing the parental sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.[2] This process selects for cells that have acquired resistance mechanisms. Another method is to start with the IC50 concentration and continuously culture the surviving cells, gradually escalating the dose as the population recovers.[2]
Troubleshooting Guide
Problem 1: High Variability or Inconsistent IC50 Values in Cytotoxicity Assays
You are observing significant differences in the calculated IC50 value for this compound across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate. Calibrate your multichannel pipette. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Variations in Drug Incubation Time | Standardize the incubation time precisely across all experiments.[1] |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change over time. |
| Reagent Issues | Prepare fresh this compound dilutions for each experiment. Ensure viability assay reagents (e.g., MTT, CellTiter-Glo) are not expired and have been stored correctly. |
Problem 2: My IC50 value for a "sensitive" cell line is much higher than expected.
The IC50 value you've determined is significantly higher than published data or your preliminary findings.
Illustrative IC50 Data for Sensitive vs. Resistant Lines
| Cell Line | This compound IC50 (nM) | Phenotype |
| Parent-1 | 50 | Sensitive |
| Resistant-1A | 850 | Resistant |
| Resistant-1B | 1200 | Highly Resistant |
| Parent-2 | 75 | Sensitive |
| Resistant-2A | 1500 | Highly Resistant |
Troubleshooting Workflow for Unexpectedly High IC50
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Problem 3: My cell line has developed resistance to this compound, how do I investigate the mechanism?
You have successfully generated a resistant cell line, and now you want to understand the underlying molecular changes.
Experimental Protocol: Investigating Potential Resistance Mechanisms
-
Confirm Resistance Phenotype:
-
Method: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the parental (sensitive) and your newly generated resistant cell line.
-
Procedure:
-
Seed both parental and resistant cells at the same density in 96-well plates.
-
Treat with a range of this compound concentrations.
-
After 72 hours, assess cell viability using a standard protocol for your chosen assay.
-
Calculate and compare the IC50 values. A significant increase (e.g., >5-fold) in the IC50 for the resistant line confirms the phenotype.
-
-
-
Investigate Target Alteration:
-
Method: Sanger sequencing of the Elongation Factor 2 (EEF2) gene.
-
Procedure:
-
Isolate RNA from both parental and resistant cell lines.
-
Synthesize cDNA.
-
Amplify the coding region of the EEF2 gene using PCR.
-
Sequence the PCR products and compare the sequences to identify any potential mutations in the resistant line.
-
-
-
Assess Drug Efflux Pump Overexpression:
-
Method: Western Blotting for P-glycoprotein (ABCB1).
-
Procedure:
-
Prepare protein lysates from parental and resistant cells.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against ABCB1, followed by a secondary antibody.
-
Image the blot and quantify the protein levels, using a loading control (e.g., GAPDH) for normalization.
-
-
Illustrative Western Blot Data
| Cell Line | Relative ABCB1 Expression |
| Parental | 1.0 |
| Resistant | 4.5 |
-
Analyze Bypass Signaling Pathways:
-
Method: Phospho-kinase array or Western blotting for key survival pathway proteins (e.g., p-AKT, p-ERK).
-
Procedure (Western Blot):
-
Treat parental and resistant cells with and without this compound for a specified time.
-
Prepare protein lysates.
-
Perform Western blotting as described above, using antibodies against phosphorylated and total AKT and ERK proteins.
-
-
Hypothetical Signaling Pathway Activation in Resistant Cells
Caption: Bypass pathway activation as a resistance mechanism.
References
Technical Support Center: Giracodazole Application in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Giracodazole, a novel protein synthesis inhibitor, in primary cell cultures. The following information is curated for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Primary Cultures
Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines. If you are observing excessive cell death after this compound treatment, consider the following troubleshooting steps.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the target of interest without causing excessive cytotoxicity. Start with a wide range of concentrations and narrow down to the lowest effective concentration. |
| Prolonged Exposure Time | Reduce the incubation time with this compound. Time-course experiments can help identify the minimum time required to achieve the desired biological effect while minimizing cell death. |
| Off-Target Effects | Co-treat with inhibitors of known off-target pathways that may be activated by protein synthesis inhibitors, such as the JNK signaling pathway. |
| Cell Culture Conditions | Ensure optimal cell culture conditions. Use appropriate media and supplements, and monitor cell density. Over-confluent or sparse cultures can be more susceptible to stress. |
| Serum Deprivation | Serum starvation can sensitize some cell types to drug-induced toxicity. If your protocol involves serum starvation, consider reducing the starvation period or performing the treatment in complete medium. |
Experimental Workflow for Optimizing this compound Concentration and Exposure Time
Technical Support Center: Giracodazole In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Giracodazole in in vivo studies. The focus is on the critical aspect of selecting an appropriate vehicle control, a common challenge with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo studies with this compound?
A1: Currently, there is no universally recommended vehicle for this compound due to limited publicly available data on its physicochemical properties. As a small molecule inhibitor of protein biosynthesis, its solubility will be the primary determinant for vehicle selection. It is crucial to perform solubility and tolerability studies with your specific batch of this compound to identify the most suitable vehicle for your animal model and route of administration.
Q2: What are common starting points for vehicle formulation for a poorly soluble compound like this compound?
A2: For poorly soluble compounds, a tiered approach to vehicle formulation is recommended. Common starting points include:
-
Aqueous solutions with co-solvents: Saline or phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like DMSO, ethanol, or PEG 400.[1]
-
Surfactant-based vehicles: Formulations containing Tween 80 or Cremophor EL can improve the solubility of hydrophobic compounds.[1]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be effective.[2]
Q3: How do I select the best vehicle from a list of potential candidates?
A3: The selection process involves a balance of maximizing drug solubility and minimizing vehicle-induced toxicity or off-target effects. A logical workflow for this selection process is outlined below. The ideal vehicle will dissolve this compound at the desired concentration, be stable, and have no observable adverse effects in the animal model at the intended dose volume and frequency.
Q4: What are the signs of vehicle intolerance in my animals?
A4: Monitor animals closely after administration of the vehicle control. Signs of intolerance can include:
-
Changes in body weight, food, or water consumption.
-
Lethargy or changes in activity levels.
-
Local irritation at the injection site (for parenteral routes).
-
Gastrointestinal distress (for oral gavage).
-
Changes in clinical chemistry or hematology parameters.
It is essential to run a vehicle-only control group to distinguish vehicle effects from compound-specific effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution during preparation or administration. | The compound has low solubility in the chosen vehicle. | 1. Gently warm the solution and/or sonicate to aid dissolution. 2. Increase the proportion of the co-solvent or surfactant, ensuring it remains within tolerated limits. 3. Evaluate alternative vehicles with higher solubilizing capacity (e.g., cyclodextrins, lipid-based formulations). |
| Animals in the vehicle control group show adverse effects. | The vehicle itself is causing toxicity at the administered dose and volume. | 1. Reduce the concentration of the co-solvent or surfactant. 2. Decrease the total volume administered. 3. Switch to a more biocompatible vehicle (e.g., a cyclodextrin-based solution). |
| Inconsistent results or high variability within the this compound-treated group. | The drug is not uniformly in solution, leading to inaccurate dosing. | 1. Ensure the formulation is a clear solution and not a suspension before each dose. 2. If a suspension is unavoidable, ensure it is homogenous by vigorous vortexing or stirring immediately before administration. 3. Consider a different vehicle that provides better solubility and stability. |
| No observable effect of this compound at the expected therapeutic dose. | Poor bioavailability due to inadequate solubility or absorption from the chosen vehicle. | 1. Confirm the solubility of this compound in the vehicle at the target concentration. 2. Consider a vehicle known to enhance absorption for the given route of administration (e.g., SEDDS for oral delivery). 3. If possible, perform pharmacokinetic studies to assess drug exposure with different vehicle formulations. |
Experimental Protocols
Protocol 1: this compound Solubility Assessment
Objective: To determine the approximate solubility of this compound in various candidate vehicles.
Materials:
-
This compound powder
-
Candidate vehicles (e.g., Saline, 5% DMSO in saline, 10% HP-β-CD in water, Corn oil)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a stock solution of this compound in a solvent where it is freely soluble (e.g., 100% DMSO).
-
In separate microcentrifuge tubes, add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each candidate vehicle.
-
Vortex the tubes vigorously for 2 minutes.
-
Sonicate the tubes for 15-30 minutes.
-
Place the tubes on a rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., spectrophotometry by comparing to a standard curve of the DMSO stock solution, or HPLC).
Protocol 2: In Vivo Vehicle Tolerability Study
Objective: To assess the safety and tolerability of a candidate vehicle in the chosen animal model.
Materials:
-
Test animals (e.g., mice or rats)
-
Candidate vehicle
-
Dosing equipment appropriate for the route of administration (e.g., gavage needles, syringes)
-
Animal scale
Methodology:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to a control group (no treatment) and a vehicle-treated group (n=3-5 per group).
-
Record the initial body weight of each animal.
-
Administer the vehicle to the test group at the same volume, route, and frequency planned for the this compound efficacy study.
-
Observe the animals for any immediate signs of distress post-administration.
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, posture, and activity levels.
-
Record body weight and food/water consumption daily or every other day for the duration of the study (e.g., 7 days).
-
At the end of the study, a more detailed examination, such as necropsy and histopathology of key organs, can be performed to look for signs of toxicity.
Data Presentation
Table 1: Illustrative Solubility and Tolerability Data for this compound in Common Vehicles
| Vehicle Composition | Max Solubility (mg/mL) | Route of Administration | Tolerability Notes (at 10 mL/kg) |
| 0.9% Saline | < 0.1 | IV, IP, PO | Well-tolerated |
| 5% DMSO / 95% Saline | 1.0 | IP | Mild, transient sedation observed post-injection |
| 10% Tween 80 / 90% Saline | 2.5 | PO | Well-tolerated |
| 20% HP-β-CD in Water | 5.0 | IV, IP, PO | Well-tolerated |
| Corn Oil | 0.5 | PO | Well-tolerated |
Note: The data in this table is for illustrative purposes only. Researchers must determine this data for their specific batch of this compound.
Visualizations
Caption: Workflow for selecting a suitable in vivo vehicle for this compound.
References
Improving Giracodazole bioavailability for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the bioavailability of Giracodazole in animal studies.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability in Animal Models
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal studies. What are the potential causes and how can we address this?
Answer:
Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or dissolution rate in the gastrointestinal tract. As a small molecule protein biosynthesis inhibitor, its absorption can be limited by how well it dissolves in gut fluids. Here are potential causes and troubleshooting steps:
Potential Causes:
-
Poor Aqueous Solubility: this compound may have low intrinsic solubility in water and physiological pH ranges.
-
Slow Dissolution Rate: The solid form of the drug may dissolve too slowly to be fully absorbed as it transits through the GI tract.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low bioavailability.
Recommended Actions:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.
-
Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution.[1][2]
-
Amorphous Solid Dispersions: Formulating this compound with polymers can create a more soluble amorphous form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubility and absorption.[3]
-
Complexation: Using cyclodextrins can enhance solubility by forming inclusion complexes.[2][4]
-
-
Evaluate Excipients:
-
Incorporate surfactants or wetting agents in the formulation to improve the dissolution of hydrophobic compounds.
-
Issue 2: Difficulty in Preparing a Homogeneous Dosing Solution/Suspension
Question: We are finding it difficult to prepare a consistent and stable dosing formulation for our animal studies. The compound keeps precipitating out of solution. What can we do?
Answer:
This is a common issue for poorly soluble compounds like this compound. The key is to find a suitable vehicle that can maintain the drug in a solubilized or uniformly suspended state for the duration of the experiment.
Troubleshooting Steps:
-
Systematic Vehicle Screening: Test a range of pharmaceutically acceptable vehicles. A suggested screening process is outlined in the experimental protocols section.
-
Co-solvent Systems: Use a mixture of solvents to improve solubility. For example, a combination of water, ethanol, and polyethylene glycol (PEG) 400.
-
Surfactant-Based Vehicles: Vehicles containing surfactants like Tween® 80 or Cremophor® EL can help to solubilize the compound and prevent precipitation.
-
Suspension Formulation: If a solution is not feasible, creating a fine, uniform suspension may be the best approach. This requires a suitable suspending agent (e.g., methylcellulose) and a consistent method of preparation.
Illustrative Data on Vehicle Screening for this compound:
| Vehicle Composition | This compound Solubility (mg/mL) (Hypothetical Data) | Observations |
| Saline | < 0.1 | Insoluble |
| 5% DMSO in Saline | 0.5 | Precipitates within 30 mins |
| 10% Ethanol, 30% PEG 400, 60% Water | 2.0 | Stable for 2 hours |
| 0.5% Methylcellulose in Water | Forms a suspension (up to 10 mg/mL) | Requires constant agitation |
| 20% Cremophor® EL in Water | 5.0 | Clear, stable solution |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound that might influence its bioavailability?
A1: this compound is a protein biosynthesis inhibitor.[5] While this is its therapeutic mechanism of action, it doesn't directly dictate its bioavailability, which is primarily governed by its physicochemical properties (solubility, permeability) and metabolic stability.
Q2: Are there any known P450 enzymes that metabolize this compound?
Q3: What are the key pharmacokinetic parameters to assess when evaluating a new formulation?
A3: The key parameters to compare between different formulations are:
-
Cmax (Maximum plasma concentration): Indicates the rate of absorption.
-
Tmax (Time to reach Cmax): Also indicates the rate of absorption.
-
AUC (Area under the curve): Represents the total drug exposure.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Q4: How can we investigate if P-gp efflux is a problem for this compound?
A4: You can use in vitro methods with Caco-2 cells, which express P-gp. A bi-directional transport study can determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the solubility of this compound in buffers of different pH.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 4.5, and HCl buffer at pH 1.2.
-
Procedure:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Vehicle Screening for Oral Dosing
-
Objective: To identify a suitable vehicle for oral administration of this compound in animal studies.
-
Procedure:
-
Prepare a series of potential vehicles (see table above for examples).
-
Add a pre-weighed amount of this compound to a known volume of each vehicle to achieve the desired concentration.
-
Vortex and/or sonicate to aid dissolution or suspension.
-
Visually inspect for clarity (for solutions) or uniformity (for suspensions) at time 0, 1, 2, and 4 hours.
-
For promising vehicles, check the stability of the formulation over the intended duration of the experiment.
-
Signaling Pathways and Workflows
Caption: A simplified diagram of the oral drug absorption pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Overcoming poor penetration of Giracodazole in tissues
Welcome to the technical support center for Giracodazole, a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor 2-alpha (HIF-2α). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a particular focus on addressing its characteristically poor tissue penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule that inhibits the transcriptional activity of Hypoxia-Inducible Factor 2-alpha (HIF-2α).[1][2] Under hypoxic (low oxygen) conditions, typically found in solid tumors, HIF-2α promotes the expression of genes involved in critical cancer processes such as angiogenesis (new blood vessel formation), cell proliferation, and metastasis.[1][2][3] this compound functions by binding to a specific pocket in the HIF-2α protein, disrupting its ability to form a functional complex with its binding partner, ARNT (also known as HIF-1β). This prevents the activation of downstream target genes, thereby inhibiting tumor growth and progression.
Q2: We are observing high efficacy of this compound in our in vitro cancer cell line models, but poor efficacy in our in vivo tumor xenograft studies. What could be the cause of this discrepancy?
A2: This is a common challenge observed with this compound and is primarily attributed to its poor pharmacokinetic properties, leading to suboptimal drug concentration at the tumor site.[4] Several factors can contribute to this:
-
Poor Bioavailability: The inherent physicochemical properties of this compound may limit its absorption into the systemic circulation.[5][6]
-
Low Tissue Penetration: The drug may struggle to effectively move from the bloodstream into the dense microenvironment of a solid tumor.[7][8][9] This can be due to high plasma protein binding, where only the unbound drug is free to enter tissues, or unfavorable partitioning characteristics.[10]
-
Rapid Metabolism: this compound may be quickly cleared from the body by metabolic processes, primarily in the liver, reducing the amount of active drug available to reach the tumor.
-
Efflux Pump Activity: The compound might be a substrate for efflux pumps (like P-glycoprotein) on both cancer cells and endothelial cells, which actively transport the drug out of the target tissue.
It is crucial to conduct pharmacokinetic (PK) studies to measure drug concentrations in both plasma and tumor tissue to confirm if inadequate target site exposure is the root cause of the poor in vivo efficacy.
Q3: What strategies can we employ to improve the delivery and penetration of this compound into tumor tissue?
A3: Several formulation and delivery strategies can be explored to overcome the poor tissue penetration of this compound.[5][11][12][13] The choice of strategy will depend on the specific physicochemical properties of the compound.
-
Polymeric Nanoparticles: Formulating this compound within biodegradable polymers can provide controlled, sustained release at the tumor site.
-
Prodrug Approach: Modifying the this compound molecule into an inactive "prodrug" form can improve its solubility and absorption. The prodrug is then converted into the active this compound molecule at the target site.[11]
-
Co-administration with Permeation Enhancers: Using agents that temporarily disrupt the tumor vasculature or extracellular matrix can improve drug access.[8][9]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can improve its dissolution rate and subsequent absorption.[6][11][12]
Troubleshooting Guides
Issue 1: Inconsistent or low quantification of this compound in tumor tissue samples.
-
Possible Cause: Inefficient tissue homogenization or drug extraction.
-
Troubleshooting Steps:
-
Optimize Homogenization: Ensure the tumor tissue is completely homogenized. Use of bead-based homogenizers is often more effective than manual methods.
-
Validate Extraction Protocol: Verify that the solvent used for extraction is optimal for this compound. Test different organic solvents and pH conditions to maximize recovery.
-
Use of Internal Standard: Incorporate a structural analog of this compound as an internal standard during the extraction process to account for any sample loss.
-
Assess Stability: Confirm that this compound is not degrading during the extraction or storage process. Samples should be processed quickly and stored at -80°C.
-
-
Possible Cause: High plasma protein binding leading to very low unbound drug concentration in tissue.[10]
-
Troubleshooting Steps:
-
Measure Protein Binding: Perform plasma protein binding assays (e.g., equilibrium dialysis) to determine the fraction of unbound this compound.[10] This is the fraction that is pharmacologically active and available to penetrate tissues.
-
Consider Microdialysis: For a more direct measurement of unbound drug in the tumor interstitial fluid in vivo, consider using microdialysis techniques.[18]
-
Issue 2: No significant tumor growth inhibition in vivo despite trying a new formulation.
-
Possible Cause: The formulation did not sufficiently alter the pharmacokinetic profile.
-
Troubleshooting Steps:
-
Conduct Comparative PK Studies: Run a full pharmacokinetic study comparing the new formulation to the previous one. Measure drug concentrations in plasma and tumor tissue over time. Key parameters to compare include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).[19][20]
-
Assess Formulation Stability: Ensure the new formulation (e.g., liposomes) is stable in vivo and does not release the drug prematurely.
-
Evaluate Target Engagement: Use a biomarker assay to confirm that the drug is reaching and engaging with its target, HIF-2α, in the tumor tissue. This could involve measuring the expression of a known HIF-2α downstream target gene (e.g., via qPCR) in tumor biopsies.[21]
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound Formulations in Tumor-Bearing Mice
| Formulation | Route | Dose (mg/kg) | Plasma AUC (0-24h) (ng·h/mL) | Tumor AUC (0-24h) (ng·h/g) | Tumor-to-Plasma Ratio |
| Solution (10% DMSO) | IV | 10 | 1,250 | 350 | 0.28 |
| Liposomal | IV | 10 | 7,800 | 4,200 | 0.54 |
| Polymeric Micelle | IV | 10 | 6,500 | 3,100 | 0.48 |
| Nanosuspension | PO | 20 | 980 | 210 | 0.21 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Quantification of this compound in Tumor Tissue via LC-MS/MS
-
Sample Preparation:
-
Accurately weigh the frozen tumor tissue sample (typically 20-50 mg).
-
Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Homogenize the tissue using a bead mill homogenizer for 2 cycles of 45 seconds at 6,000 Hz. Keep samples on ice between cycles.
-
-
Protein Precipitation & Drug Extraction:
-
Add 1 mL of ice-cold acetonitrile to the tissue homogenate to precipitate proteins and extract the drug.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the tissue sample by comparing the peak area ratio of this compound to the internal standard against the standard curve, adjusting for the initial tissue weight.
-
Visualizations
Caption: HIF-2α signaling pathway under normoxic vs. hypoxic conditions and the mechanism of this compound action.
Caption: Workflow for developing and evaluating formulations to improve this compound tissue penetration.
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Improving Drug Uptake and Penetration into Tumors: Current and Forthcoming Opportunities [frontiersin.org]
- 9. pharmacokinetic-strategies-to-improve-drug-penetration-and-entrapment-within-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 10. Drug Distribution - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dovepress.com [dovepress.com]
- 16. Nanotechnology's breakthrough: diagnosing and curing cancer | Meer [meer.com]
- 17. bioengineer.org [bioengineer.org]
- 18. Methods to assess tissue-specific distribution and metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. pelagobio.com [pelagobio.com]
Minimizing Giracodazole precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Giracodazole precipitation in aqueous solutions during their experiments.
Troubleshooting Guides
Issue: Precipitate formation when preparing aqueous solutions of this compound.
Possible Cause 1: Low Aqueous Solubility
This compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers.
Solutions:
-
Use of Co-solvents: For preparing stock solutions, utilize a small amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) before further dilution into your aqueous experimental buffer. It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[1][2]
-
pH Adjustment: The solubility of a compound can be significantly influenced by the pH of the solution, especially for molecules with ionizable groups. This compound has a predicted pKa of 12.25, suggesting it is a basic compound. Therefore, its solubility is expected to be higher in acidic conditions (pH < pKa). Consider preparing solutions in a buffer with a pH that favors the ionized form of the molecule.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming of the solution (e.g., in a 37°C water bath) combined with vortexing or sonication can be effective.[3] However, be cautious about the thermal stability of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Vortex or sonicate briefly until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Possible Cause 2: "Salting Out" Effect
High concentrations of salts in the buffer can decrease the solubility of organic molecules, leading to precipitation.
Solution:
-
Buffer Composition: If possible, prepare this compound in a low-salt buffer or in pure water before diluting it to the final concentration in your high-salt experimental buffer. Perform a stepwise dilution to avoid sudden changes in the solvent environment.[4]
Issue: Precipitation observed after diluting a this compound stock solution into aqueous media.
Possible Cause: Supersaturation and Crystallization
Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can create a temporary supersaturated state, which can lead to the precipitation of the compound over time.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows the molecule to equilibrate in the new solvent environment more gradually.[4]
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent the formation of localized high concentrations that are prone to precipitation.
-
Use of Solubilizing Excipients: For certain applications, the inclusion of solubility-enhancing agents such as cyclodextrins in the final aqueous solution can help maintain the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Direct experimental data on this compound's solubility is limited. However, information on the related compound, Girolline, and predicted data for this compound can provide some guidance.
| Property | This compound (Predicted) | Girolline (from PubChem) |
| Molecular Formula | C6H11ClN4O | C6H11ClN4O |
| Molecular Weight | 190.63 g/mol | 190.63 g/mol |
| pKa (strongest basic) | 12.25 ± 0.20 | - |
| XLogP3 | - | -1.4 |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its likely low aqueous solubility, it is recommended to prepare concentrated stock solutions of this compound in an organic solvent like DMSO.[5]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same concentration of DMSO) to assess any potential effects on your specific cells.[1]
Q4: My this compound solution, which was initially clear, formed a precipitate after storage. What should I do?
Precipitation upon storage can occur due to temperature changes or gradual crystallization from a supersaturated solution. Before use, inspect the solution for any precipitates. If present, you can try to redissolve the compound by gentle warming and sonication.[3] If the precipitate does not redissolve, it is recommended to prepare a fresh solution. To minimize this issue, store stock solutions in small, single-use aliquots.
Q5: How does pH affect the solubility of this compound?
With a predicted pKa of 12.25, this compound is expected to be more soluble in acidic aqueous solutions where it will be protonated. In basic solutions, it is more likely to be in its neutral, less soluble form.
Signaling Pathway
This compound is known to be an inhibitor of protein biosynthesis and Toll-like Receptor (TLR) signaling. The following diagram illustrates the general TLR signaling pathway that is inhibited by this compound.
Caption: this compound inhibits protein synthesis and TLR signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for preparing this compound for in vitro experiments, designed to minimize precipitation.
Caption: Workflow for preparing this compound solutions to minimize precipitation.
References
Validation & Comparative
Giracodazole: A Comparative Analysis with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Giracodazole with other established protein synthesis inhibitors. The information is presented to assist researchers and professionals in understanding the nuanced differences in their mechanisms of action, supported by experimental data and methodologies.
Introduction to this compound
This compound is a small molecule with the chemical formula C6H11ClN4O.[1][2][3][4] It has been identified as a protein synthesis inhibitor with a distinct mechanism of action. Unlike many conventional antibiotics that target the bacterial ribosome, this compound's primary molecular target is Elongation Factor 2 (EF-2).[5] EF-2 is a critical protein in the elongation phase of protein synthesis in eukaryotes and archaea, responsible for the translocation of the tRNA-mRNA complex on the ribosome.[5] By inhibiting EF-2, this compound effectively halts the addition of new amino acids to the growing polypeptide chain.[5]
Comparative Data of Protein Synthesis Inhibitors
The following table summarizes the key characteristics of this compound and other major classes of protein synthesis inhibitors.
| Inhibitor Class | Specific Example(s) | Target | Mechanism of Action | Spectrum of Activity | Effect |
| This compound | This compound | Eukaryotic/Archaeal Elongation Factor 2 (EF-2) | Inhibits the translocation of the tRNA-mRNA complex on the ribosome.[5] | Eukaryotic cells | Cytostatic/Cytotoxic |
| Tetracyclines | Doxycycline, Tetracycline | 30S Ribosomal Subunit | Blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.[6][7][8] | Broad-spectrum (Gram-positive, Gram-negative)[6] | Bacteriostatic[6][7] |
| Aminoglycosides | Gentamicin, Neomycin, Streptomycin | 30S Ribosomal Subunit | Causes misreading of mRNA and inhibits the initiation of protein synthesis.[6][9] | Broad-spectrum (primarily Gram-negative)[6] | Bactericidal[6] |
| Macrolides | Erythromycin, Azithromycin | 50S Ribosomal Subunit | Prevents the translocation of the ribosome along the mRNA.[7][8] | Broad-spectrum (primarily Gram-positive)[6] | Bacteriostatic[6][7] |
| Lincosamides | Clindamycin | 50S Ribosomal Subunit | Inhibits peptide chain elongation.[8] | Narrow-spectrum (Gram-positive anaerobes)[6] | Bacteriostatic/Bactericidal at high concentrations[6] |
| Oxazolidinones | Linezolid | 50S Ribosomal Subunit | Prevents the formation of the initiation complex.[8] | Gram-positive bacteria | Bacteriostatic |
| Chloramphenicol | Chloramphenicol | 50S Ribosomal Subunit | Inhibits the peptidyl transferase activity, preventing peptide bond formation.[8] | Broad-spectrum | Bacteriostatic |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the different stages of protein synthesis and the points of inhibition for this compound and other major protein synthesis inhibitors.
Caption: Inhibition points of various protein synthesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of protein synthesis inhibitors. Below are generalized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The protein synthesis inhibitor is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the inhibitor in which there is no visible growth.
In Vitro Protein Synthesis Inhibition Assay
Objective: To directly measure the inhibition of protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared from the target organism (e.g., E. coli for bacterial inhibitors, rabbit reticulocytes for eukaryotic inhibitors).
-
Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a template mRNA (e.g., luciferase mRNA), and radiolabeled amino acids (e.g., [35S]-methionine).
-
Addition of Inhibitor: The protein synthesis inhibitor is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at the optimal temperature for translation (e.g., 30°C or 37°C).
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation and comparison of protein synthesis inhibitors.
Caption: Workflow for evaluating protein synthesis inhibitors.
Conclusion
This compound represents a distinct class of protein synthesis inhibitors due to its unique targeting of EF-2. This mechanism contrasts with the majority of clinically used antibiotics that target bacterial ribosomal subunits. This guide provides a foundational comparison to aid in the understanding of this compound's potential therapeutic applications and to facilitate further research in the field of protein synthesis inhibition. The provided experimental frameworks offer a starting point for the systematic evaluation of novel compounds in this class.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C6H11ClN4O | CID 65911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 110883-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Compound: this compound (CHEMBL1171272) - ChEMBL [ebi.ac.uk]
- 5. This compound | 110883-46-0 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Guide to Protein Synthesis Inhibitors: Giracodazole vs. Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action, experimental data, and protocols for two distinct eukaryotic protein synthesis inhibitors: Giracodazole and Cycloheximide. While both compounds effectively halt protein production, their molecular targets and downstream cellular effects differ significantly, making them suitable for different research applications.
At a Glance: Key Differences
| Feature | This compound | Cycloheximide |
| Primary Target | Eukaryotic Elongation Factor 2 (eEF2) | 60S Ribosomal Subunit (E-site) |
| Mechanism | Inhibits the translocation step of elongation by targeting eEF2. | Blocks the peptidyl transferase reaction and translocation. |
| Origin | Marine Sponge (Alkaloid) | Bacterium (Streptomyces griseus) |
| Additional Activities | Anti-inflammatory (TLR inhibition), Antineoplastic | Induces apoptosis, cell cycle arrest |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Cycloheximide lies in their molecular targets within the complex machinery of protein synthesis.
This compound: Targeting the Translocation Engine
This compound exerts its inhibitory effect by targeting eukaryotic Elongation Factor 2 (eEF2). eEF2 is a crucial GTP-binding protein responsible for the translocation of the ribosome along the mRNA strand after each peptide bond formation. By interfering with the function of eEF2, this compound effectively freezes the ribosome in place, preventing the addition of subsequent amino acids to the growing polypeptide chain. This leads to a global arrest of protein synthesis at the elongation stage.
Cycloheximide: A Roadblock on the Ribosome
Cycloheximide, a well-established and widely used protein synthesis inhibitor, directly binds to the E-site of the 60S ribosomal subunit in eukaryotes. This binding event sterically hinders the peptidyl transferase center, the catalytic heart of the ribosome, and prevents the translocation of tRNA from the A-site to the P-site. The outcome is a rapid and potent cessation of translational elongation.
dot
Caption: Mechanisms of Action for this compound and Cycloheximide.
Quantitative Comparison of Biological Activities
Direct comparative studies providing IC50 values for this compound and Cycloheximide under identical conditions are limited in the public domain. However, data from various sources can be compiled to provide a general overview of their potency.
| Compound | Assay | Cell Line | IC50 |
| This compound | Cytotoxicity | Various Cancer Cell Lines | Data not readily available in public literature |
| Protein Synthesis Inhibition | - | Data not readily available in public literature | |
| Cycloheximide | Cytotoxicity | CEM | 0.12 µM |
| Cytotoxicity | 9L | 0.2 µM | |
| Cytotoxicity | SK-MEL-28 | 1 µM | |
| Protein Synthesis Inhibition | in vivo | 532.5 nM | |
| RNA Synthesis Inhibition | in vivo | 2880 nM |
Beyond Protein Synthesis: Other Biological Effects
This compound: An Anti-inflammatory and Antineoplastic Agent
Research has shown that this compound possesses biological activities beyond the inhibition of protein synthesis. It has been identified as an inhibitor of Toll-like receptor (TLR) signaling pathways, including TLR2, TLR3, TLR4, TLR5, and TLR7. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in inflammatory diseases. Furthermore, its cytotoxic activity against various cancer cell lines indicates its potential as an antineoplastic agent.
dot
Caption: Additional biological activities of this compound.
Cycloheximide: A Tool to Study Apoptosis and Protein Turnover
Cycloheximide is widely used in cell biology research to study processes that are dependent on de novo protein synthesis. By blocking the production of short-lived anti-apoptotic proteins, Cycloheximide can sensitize cells to apoptotic stimuli, making it a valuable tool for studying programmed cell death. Additionally, its ability to halt protein synthesis is exploited in "Cycloheximide chase" assays to determine the degradation rate and half-life of specific proteins.
dot
Caption: Key experimental applications of Cycloheximide.
Experimental Protocols
1. Cycloheximide Chase Assay for Determining Protein Half-Life
This protocol is used to determine the degradation rate of a protein of interest by inhibiting new protein synthesis with Cycloheximide and observing the decrease in the existing protein pool over time.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a final concentration of 10-100 µg/mL Cycloheximide. The optimal concentration should be determined empirically for each cell line.
-
-
Time Course Collection:
-
Harvest cell lysates at various time points after Cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., β-actin, GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensity for the protein of interest and the loading control at each time point.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
2. In Vitro Protein Synthesis Inhibition Assay
This assay can be adapted to compare the inhibitory effects of this compound and Cycloheximide on protein synthesis in a cell-free system.
-
Preparation of Cell-Free Lysate:
-
Prepare a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) that contains all the necessary components for translation.
-
-
Reaction Setup:
-
To the cell-free lysate, add an in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase).
-
Add a mixture of amino acids, including a radiolabeled amino acid (e.g., [35S]-methionine).
-
Add varying concentrations of either this compound or Cycloheximide to different reaction tubes. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the inhibitors compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each compound.
-
3. Eukaryotic Elongation Factor 2 (eEF2) Kinase Inhibition Assay (for this compound's target)
While this compound directly targets eEF2, its effect can be studied by observing the phosphorylation status of eEF2, which is regulated by eEF2 kinase (eEF2K).
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in a buffer that preserves protein phosphorylation.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for phosphorylated eEF2 (at Threonine 56) and total eEF2.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total eEF2.
-
Calculate the ratio of phosphorylated eEF2 to total eEF2 to determine the effect of this compound on eEF2 activity.
-
Conclusion
This compound and Cycloheximide are both potent inhibitors of eukaryotic protein synthesis, but their distinct mechanisms of action make them valuable for different research purposes. Cycloheximide's direct action on the ribosome makes it a robust and widely used tool for general protein synthesis inhibition and for studying protein turnover and apoptosis. This compound, with its specific targeting of eEF2 and its additional anti-inflammatory and antineoplastic properties, represents a promising lead compound for therapeutic development and a more targeted tool for dissecting the roles of eEF2 in cellular processes. The choice between these two inhibitors will ultimately depend on the specific experimental question being addressed.
Unveiling the Impact of Giracodazole on its Target Protein: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Giracodazole's effect on its target protein, the eukaryotic translation initiation factor 5A (eIF5A). Through an objective comparison with alternative inhibitors and supporting experimental data, this document serves as a valuable resource for researchers investigating protein synthesis and developing novel therapeutics. Recent studies have identified the marine natural product girolline, likely synonymous with this compound, as a sequence-selective modulator of eIF5A, a critical factor in protein synthesis.[1][2] This guide will delve into the mechanism of action, present comparative data for this compound and its alternatives, and provide detailed experimental protocols for key validation assays.
Mechanism of Action: A Selective Modulation of Translation
This compound, presumed to be analogous to girolline, exerts its effect by targeting eIF5A, a protein essential for the elongation and termination phases of protein synthesis.[3][4] Unlike general translation inhibitors, girolline acts as a sequence-selective modulator. It interferes with the interaction between eIF5A and the ribosome, leading to ribosome stalling at specific amino acid sequences, particularly those encoding consecutive prolines or AAA-encoded lysine.[1][2] This selective inhibition offers a nuanced approach to modulating gene expression and presents a potential therapeutic window for diseases characterized by aberrant protein synthesis.
The activity of eIF5A is uniquely dependent on a post-translational modification called hypusination. This process involves the conversion of a specific lysine residue to hypusine, a modification essential for eIF5A's function.[5][6] Several inhibitors target the enzymes responsible for hypusination, namely deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH), thereby indirectly inhibiting eIF5A activity.
Comparative Analysis of eIF5A and Translation Elongation Inhibitors
| Compound | Target | Mechanism of Action | Reported IC50/EC50/Kd | Cell/System | Reference |
| Girolline (this compound) | eIF5A | Modulates eIF5A-ribosome interaction, induces ribosome stalling | Data not publicly available | Human cell lines | [1][2] |
| GC7 | Deoxyhypusine Synthase (DHS) | Inhibits eIF5A hypusination | Dose-dependent inhibition of eIF5A hypusination | HCT-116 colon cancer cells | [7] |
| Ciclopirox | Deoxyhypusine Hydroxylase (DOHH) | Inhibits eIF5A hypusination | Alters eIF5A conformation | Not specified | [8] |
| L-Mimosine | eIF5A | Binds to eIF5A, alters conformation, and disrupts ribosome interaction | Potent inhibitor | Not specified | [8] |
| Puromycin | Ribosome (A-site) | Causes premature chain termination | 0.1 mM inhibits cap-dependent and -independent translation | In vitro translation (HeLa or CHO lysate) | [9] |
| Cycloheximide | Ribosome (E-site) | Inhibits translocation | 0.1 mM inhibits cap-dependent translation | In vitro translation (HeLa or CHO lysate) | [9] |
Key Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for essential experiments are provided below.
In Vitro Translation Inhibition Assay
This assay is crucial for determining a compound's direct effect on protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of a test compound on the synthesis of a reporter protein.
Materials:
-
Coupled in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or HeLa/CHO cell extract-based systems)
-
Plasmid DNA encoding a reporter gene (e.g., Luciferase or Green Fluorescent Protein)
-
Test compound (this compound/girolline or alternatives)
-
Microplate reader for luminescence or fluorescence detection
-
Nuclease-free water and appropriate buffers
Protocol:
-
Prepare a master mix containing the in vitro transcription/translation lysate, reaction buffer, amino acids, and the reporter plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a microplate.
-
Add the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., puromycin).
-
Incubate the plate at the recommended temperature (typically 30°C) for a specified period (e.g., 60-90 minutes).
-
After incubation, measure the reporter signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Ribosome Profiling
Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into the mechanism of translational control.
Objective: To identify the precise locations of ribosome stalling on mRNA transcripts induced by a test compound.
Materials:
-
Cell culture reagents
-
Translation inhibitor (e.g., cycloheximide or harringtonine)
-
Lysis buffer
-
RNase I
-
Sucrose density gradient ultracentrifugation equipment
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Treat cultured cells with the test compound (e.g., girolline) for a specified duration.
-
Add a translation elongation inhibitor (e.g., cycloheximide) to the culture medium to "freeze" the ribosomes on the mRNA.
-
Harvest and lyse the cells under conditions that maintain ribosome-mRNA integrity.
-
Treat the lysate with RNase I to digest mRNA regions not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose density gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
Prepare a cDNA library from the ribosome footprints.
-
Perform deep sequencing of the cDNA library.
-
Align the sequencing reads to a reference genome or transcriptome to map the ribosome positions.
-
Analyze the data to identify regions of increased ribosome density, indicating stalling sites.
Visualizing the Molecular Landscape
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: The eIF5A hypusination pathway and points of inhibition.
Caption: Experimental workflow for ribosome profiling.
References
- 1. Girolline is a sequence context-selective modulator of eIF5A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. EIF5A - Wikipedia [en.wikipedia.org]
- 4. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic translation initiation factor 5A and its posttranslational modifications play an important role in proliferation and potentially in differentiation of the human enteric protozoan parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Comparative Efficacy of Osimertinib to Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with first-generation EGFR-TKIs (Gefitinib and Erlotinib) for the first-line treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The data presented is primarily from the pivotal Phase III FLAURA clinical trial and supported by preclinical studies.
Mechanism of Action
Osimertinib is an irreversible EGFR-TKI that is selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] First-generation EGFR-TKIs, Gefitinib and Erlotinib, reversibly inhibit the EGFR tyrosine kinase. The development of the T790M mutation is a common mechanism of acquired resistance to first-generation EGFR-TKIs.[1]
EGFR Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by EGFR-TKIs. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling that promotes cell proliferation and survival. EGFR-TKIs block this signaling cascade.
Clinical Efficacy Comparison: The FLAURA Trial
The FLAURA trial was a randomized, double-blind, Phase III study that compared the efficacy and safety of Osimertinib with that of standard first-generation EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[2]
Quantitative Data Summary
| Efficacy Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[2] | 10.2 months[2] | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months[2] | 31.8 months[2] | 0.799 (0.641-0.997) | 0.0462 |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.24 |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| Central Nervous System (CNS) PFS | Not Reached | 13.9 months | 0.48 (0.26-0.86) | 0.014 |
Experimental Protocols
FLAURA Clinical Trial Protocol
Patient Population: The trial enrolled previously untreated patients with locally advanced or metastatic NSCLC harboring either an EGFR exon 19 deletion or L858R mutation.[3] Key exclusion criteria included prior systemic treatment for advanced disease and symptomatic or unstable brain metastases.[3][4]
Dosing Regimen: Patients were randomized to receive either Osimertinib 80 mg once daily or a standard EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).[5]
Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS).[2] Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response, and safety.[2]
Preclinical Efficacy Evaluation
In Vitro Assays: The efficacy of Osimertinib and comparator TKIs is often evaluated in NSCLC cell lines with specific EGFR mutations. For instance, the H1975 cell line harbors both the L858R and T790M mutations, making it resistant to first-generation EGFR-TKIs but sensitive to Osimertinib.[1][6]
-
Cell Viability Assays (e.g., MTS assay): To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Immunoblotting (Western Blot): To assess the inhibition of EGFR phosphorylation and downstream signaling proteins like AKT and ERK.[1]
In Vivo Models: Xenograft models, where human NSCLC cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor activity in a living organism.[7]
-
Tumor Growth Inhibition Studies: Mice bearing established tumors are treated with the respective TKIs, and tumor volume is measured over time to assess the extent of tumor growth inhibition.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
Cross-validation of Giracodazole activity in different cancer types
Despite a comprehensive search of publicly available scientific and medical literature, there is currently no information on a compound named "Giracodazole." This suggests that "this compound" may be a very new experimental drug that has not yet been the subject of published preclinical or clinical studies. It is also possible that it is an internal codename for a compound that has not been disclosed publicly, or that the name is a misspelling of another drug.
Without any available data, it is not possible to provide a cross-validation of this compound's activity in different cancer types, compare its performance with other alternatives, or detail its experimental protocols and signaling pathways as requested.
The Drug Discovery and Development Process: A General Overview
To provide context for the audience of researchers, scientists, and drug development professionals, the typical trajectory of a new anti-cancer agent from discovery to potential clinical use is outlined below. A compound like "this compound," if it exists, would be in the preclinical phase of this process.
Preclinical Research: The Foundation of Drug Development
Before any new drug can be tested in humans, it must undergo rigorous preclinical evaluation. This stage involves extensive laboratory and animal studies to determine its basic safety and efficacy.
Key Experimental Protocols in Preclinical Cancer Research:
-
In Vitro Studies: These are experiments conducted on cancer cells grown in a laboratory setting (cell lines).
-
Cell Viability Assays (e.g., MTT, MTS): These assays are used to determine the concentration of a drug that is required to kill a certain percentage of cancer cells (e.g., the IC50 value). This provides a measure of the drug's potency.
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): These experiments determine if the drug kills cancer cells by inducing a programmed cell death pathway known as apoptosis.
-
Cell Cycle Analysis (e.g., Flow cytometry): This analysis reveals if the drug stops cancer cells from progressing through the cell cycle, thereby halting their proliferation.
-
Western Blotting and other molecular biology techniques: These methods are used to investigate the drug's mechanism of action by examining its effects on specific proteins and signaling pathways within the cancer cells.
-
-
In Vivo Studies: If a compound shows promise in vitro, it is then tested in living organisms, typically mice.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The drug is then administered to the mice to see if it can shrink the tumors.
-
Genetically Engineered Mouse Models (GEMMs): These mice are genetically modified to develop specific types of cancer that more closely mimic human disease.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and the relationship between drug concentration and its effect (PD).
-
Toxicology Studies: These are crucial for identifying potential side effects and determining a safe dose for initial human trials.
-
Investigating the Mechanism of Action
A critical part of preclinical research is to understand how a drug works at a molecular level. This involves identifying the specific signaling pathways that are affected by the compound.
Illustrative Signaling Pathway (Hypothetical)
The diagram below illustrates a hypothetical signaling pathway that a novel anti-cancer drug might target. Understanding these pathways is essential for predicting which cancer types might respond to the drug and for identifying potential resistance mechanisms.
Caption: A simplified diagram of two common signaling pathways in cancer, the MAPK/ERK and PI3K/AKT pathways.
Conclusion
The creation of a comprehensive comparison guide for "this compound" is not feasible due to the absence of public data. The information provided above offers a general framework for the preclinical evaluation of a novel anti-cancer agent. Should information on this compound become publicly available through scientific publications or conference presentations, a detailed analysis of its activity across different cancer types could be conducted. Researchers and drug development professionals are encouraged to monitor reputable scientific databases and clinical trial registries for future updates on this and other emerging cancer therapies.
A Researcher's Guide to Negative Control Experiments for Giracodazole Treatment
For Immediate Publication
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving Giracodazole (also known as Girolline), a protein biosynthesis inhibitor. By presenting experimental data, detailed protocols, and clear visualizations of the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the specificity and validity of their findings.
Executive Summary
This compound is a marine-derived natural product that has been identified as an inhibitor of protein synthesis.[1] Its primary mechanism of action involves the targeting of eukaryotic Elongation Factor 2 (eEF2), a key protein in the elongation phase of translation.[1] Furthermore, this compound has been shown to inhibit signaling through various Toll-like receptors (TLRs), thereby reducing the production of pro-inflammatory cytokines. Given these dual activities, it is crucial to employ rigorous negative controls to delineate the specific effects of this compound from off-target or non-specific cellular responses. This guide outlines appropriate negative control strategies, presents comparative data where available, and provides detailed experimental protocols.
Data Presentation: Comparative Efficacy of this compound
| Biological Activity | This compound (IC50) | Positive Control (IC50/EC50) | Negative Control | Assay Type |
| Protein Synthesis Inhibition | Data not available | Cycloheximide (~1 µM)[2][3] | Vehicle (DMSO), des-chloro girolline | Metabolic labeling (e.g., SUnSET) |
| TLR5 Signaling Inhibition | Data not available | Ligand-dependent | Vehicle (DMSO), cells lacking TLR5 | NF-κB reporter assay |
| IL-6 Production Inhibition | Data not available | Stimulus-dependent | Vehicle (DMSO), unstimulated cells | ELISA |
| IL-8 Production Inhibition | Data not available | Stimulus-dependent | Vehicle (DMSO), unstimulated cells | ELISA |
Key Negative Control Strategies
To validate the specific effects of this compound, the following negative controls are recommended:
-
Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO). This control accounts for any effects the solvent may have on the experimental system.
-
Structurally Inactive Analog: The use of a structurally similar but biologically inactive compound is a powerful tool to demonstrate target specificity. Des-chloro girolline has been identified and utilized as an inactive analog of this compound in chemical genomic studies.[1] This compound, lacking a critical chlorine group, fails to elicit the same biological responses and serves as an excellent negative control.
-
Cell-Line Specific Controls: For investigating TLR signaling, employing cell lines that lack the specific TLR of interest (e.g., TLR2- or TLR4-knockout cells) can confirm that this compound's effects are mediated through that particular receptor.
-
Pathway-Specific Inhibitors: To dissect the downstream signaling cascade, known inhibitors of specific pathway components (e.g., NF-κB, JNK, p38 MAPK inhibitors) can be used to determine the necessity of these pathways for this compound's observed effects.
Experimental Protocols
Protein Synthesis Inhibition Assay (SUnSET)
This protocol provides a non-radioactive method to measure global protein synthesis in cultured cells.
Materials:
-
This compound
-
Des-chloro girolline (as negative control)
-
Cycloheximide (as positive control)
-
Puromycin
-
Cell lysis buffer
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound, des-chloro girolline, cycloheximide, or vehicle (DMSO) for the desired time.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting using an anti-puromycin antibody to detect puromycin-labeled nascent proteins.
-
Quantify the band intensities to determine the relative rate of protein synthesis.
TLR Signaling Inhibition Assay (NF-κB Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway, a common downstream effector of TLR activation.
Materials:
-
HEK293 cells stably expressing a specific TLR (e.g., TLR4) and an NF-κB-driven luciferase reporter gene.
-
This compound
-
Des-chloro girolline (as negative control)
-
Specific TLR ligand (e.g., LPS for TLR4) as a positive control for activation.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound, des-chloro girolline, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate TLR ligand (e.g., LPS). Include a set of unstimulated cells as a negative control.
-
Incubate for 6-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
To visually represent the experimental logic and the signaling pathways involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Negative Controls.
Caption: Simplified TLR4 Signaling Pathway.
References
A Comparative Analysis of Giracodazole and Emetine for Researchers
This guide provides a detailed comparative analysis of Giracodazole (also known as Girolline) and Emetine, two natural product-derived protein synthesis inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanisms of these compounds.
Overview and Mechanism of Action
Both this compound and Emetine are potent inhibitors of protein synthesis, a fundamental cellular process, making them of significant interest for various therapeutic applications, including oncology and virology. However, they exhibit distinct mechanisms of action at the molecular level.
This compound (Girolline) is a marine natural product that acts as a sequence-selective modulator of the eukaryotic translation initiation factor 5A (eIF5A). Instead of being a general inhibitor of protein synthesis, this compound interferes with the interaction between eIF5A and the ribosome. This interference leads to ribosome stalling at specific amino acid sequences, particularly on AAA-encoded lysine residues, thereby modulating the expression of a subset of proteins.
Emetine , an alkaloid derived from the ipecac root, is a broad-spectrum inhibitor of protein synthesis. It exerts its effect by binding to the 40S ribosomal subunit, which prevents the translocation of ribosomes along the mRNA strand. This action halts the elongation step of protein synthesis, leading to a global shutdown of protein production in eukaryotic cells.[1]
Chemical Structure
The chemical structures of this compound and Emetine are distinct, reflecting their different origins and molecular targets.
This compound (Girolline)
-
Molecular Formula: C6H8ClN3O2
-
Molecular Weight: 190.63 g/mol
Emetine
-
Molecular Formula: C29H40N2O4
-
Molecular Weight: 480.64 g/mol [2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Emetine, focusing on their anti-cancer and anti-viral activities. It is important to note that the available quantitative data for this compound is limited compared to the extensive body of research on Emetine.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Emetine | MGC803 (Gastric Cancer) | 0.0497 | [3] |
| HGC-27 (Gastric Cancer) | 0.0244 | [3] | |
| U2OS (Osteosarcoma) | Not explicitly stated, but effective | [4] | |
| MG63 (Osteosarcoma) | Not explicitly stated, but effective | [4] | |
| This compound | Various Tumor Cell Lines | Data not readily available in searched literature |
Table 2: Anti-Viral Activity (EC50 Values)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Emetine | MERS-CoV | Vero E6 | 0.34 | [5] |
| SARS-CoV | Vero E6 | Not explicitly stated, but potent | [5] | |
| Human Cytomegalovirus (HCMV) | 0.04 | [5] | ||
| This compound | Data not readily available in searched literature |
Table 3: Anti-Protozoal Activity (IC50 Values)
| Compound | Protozoan | IC50 (µM) | Reference |
| Emetine | Entamoeba histolytica | 26.8 | [5] |
| This compound | Data not readily available in searched literature |
Impact on Cellular Signaling Pathways
Both compounds have been shown to modulate various intracellular signaling pathways, which contributes to their biological activities.
This compound (Girolline):
-
Toll-Like Receptor (TLR) Signaling: this compound has been identified as an inhibitor of TLR signaling pathways. It demonstrates a global inhibitory effect on multiple TLRs, suggesting it acts on a common downstream element of these pathways.
Emetine: Emetine has a more extensively documented impact on a wider range of signaling pathways, often in a cancer-specific context.
-
MAPK/ERK Pathway: Emetine has been shown to inhibit the ERK signaling pathway in osteosarcoma cells.[4]
-
JNK Pathway: Inhibition of the JNK pathway by Emetine has been observed in osteosarcoma cells.[4]
-
p38 MAPK Pathway: In contrast to ERK and JNK, Emetine activates the p38 MAPK pathway in osteosarcoma cells, which is associated with the induction of apoptosis.[4]
-
Wnt/β-catenin Pathway: Emetine has been reported to suppress the Wnt/β-catenin signaling pathway in gastric cancer cells.
-
PI3K/AKT Pathway: This crucial survival pathway is also inhibited by Emetine in gastric cancer models.
-
Hippo/YAP Pathway: Emetine has been shown to modulate the Hippo/YAP signaling pathway in the context of gastric cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the performance of compounds like this compound and Emetine.
Cell Viability and Proliferation Assays
a) MTT Assay (to determine IC50 values)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or Emetine) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6][7][8]
b) Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of the test compound and incubate for 7-14 days, allowing colonies to form.
-
Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet for 30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[9][10][11][12][13]
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1][2][14][15][16]
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Compound Treatment: Wash the cells with PBS and then add a medium containing the test compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to quantify cell migration.[17][18][19][20]
b) Transwell Invasion Assay
-
Prepare Inserts: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing the test compound.
-
Add Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.[21][22][23][24][25]
Analysis of Signaling Pathways
Western Blotting
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the signaling pathway proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26][27][28]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Emetine's multifaceted impact on cellular processes through protein synthesis inhibition and modulation of key signaling pathways.
Caption: this compound's mechanism of action involves the modulation of eIF5A activity, leading to sequence-selective protein synthesis inhibition.
Caption: A typical experimental workflow for evaluating the anti-cancer properties of this compound and Emetine.
Toxicity and Concluding Remarks
This compound (Girolline): The toxicity profile of this compound is not as extensively documented in the readily available literature. Further studies are required to fully characterize its safety profile.
Emetine: A significant concern with Emetine is its potential for cardiotoxicity, which has limited its clinical use. It can also cause nausea and vomiting.[5] Therefore, any therapeutic application of Emetine would require careful dose monitoring and management of adverse effects.
References
- 1. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Lactic Acid Bacteria-Mediated Synthesis of Selenium Nanoparticles: A Smart Strategy Against Multidrug-Resistant Pathogens [mdpi.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 11. google.com [google.com]
- 12. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 13. ossila.com [ossila.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. pharm.ucsf.edu [pharm.ucsf.edu]
- 23. Transwell Migration and Invasion Assay [bio-protocol.org]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Navigating the Landscape of Translational Inhibitors: A Comparative Analysis
In the intricate world of cellular regulation, the process of protein synthesis, or translation, presents a critical checkpoint and a promising target for therapeutic intervention, particularly in oncology. Translational inhibitors, a class of molecules that interfere with the machinery of protein production, have garnered significant attention for their potential to selectively curb the proliferation of cancer cells, which are often heavily reliant on a hyperactive translational apparatus. This guide provides a comparative overview of various translational inhibitors, with a specific focus on the available information regarding Giracodazole and its standing relative to other agents in this class.
Targeting the Engine of Protein Synthesis: A Look at Translational Inhibitors
Translational control is a fundamental process that governs the rate of protein synthesis. Dysregulation of this process is a hallmark of cancer, leading to the increased production of oncoproteins that drive tumor growth and survival. Consequently, targeting the translation machinery has emerged as a viable anti-cancer strategy.[1] Translational inhibitors can be broadly categorized based on the stage of translation they disrupt: initiation, elongation, or termination.
Translational Initiation Inhibitors: This is the most common point of regulation and, therefore, a major focus for drug development. A key player in this stage is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds complex structures in the 5' untranslated region (UTR) of messenger RNAs (mRNAs), a crucial step for the translation of many oncogenes like MYC and BCL2.[2][3]
Translational Elongation Inhibitors: These agents interfere with the process of polypeptide chain extension. One example is the natural product girolline, which has been shown to inhibit protein synthesis at the elongation step by targeting Elongation Factor 2.[4]
This compound: An Enigmatic Player
This compound is a small molecule originally developed by Sanofi, classified as a protein biosynthesis inhibitor.[4] However, its development has been discontinued, and as of late 2025, there is a notable scarcity of publicly available scientific literature detailing its specific mechanism of action, experimental data, or comparative efficacy. While it is categorized as a protein synthesis inhibitor, the precise step of translation it targets and its molecular target remain largely undisclosed in peer-reviewed publications.
A Comparative Look at Other Translational Inhibitors
Given the limited data on this compound, a direct and detailed comparison is challenging. However, we can highlight the advantages of well-characterized translational inhibitors to provide a framework for what makes a successful therapeutic agent in this class. The focus here will be on inhibitors of eIF4A, a well-validated target in oncology.
Rocaglates and Analogs (e.g., Silvestrol, CR-1-31B, eFT226/Zotatifin):
-
Mechanism of Action: These compounds act as interfacial inhibitors, clamping eIF4A onto specific polypurine sequences in mRNA, thereby preventing the scanning of the ribosome and inhibiting the translation of a select subset of mRNAs with complex 5' UTRs, including many oncogenes.[2][5]
-
Advantages:
-
Selectivity: They preferentially inhibit the translation of oncogenic proteins while having a lesser impact on global protein synthesis, potentially leading to a wider therapeutic window.[2]
-
Potency: Many rocaglate derivatives exhibit potent anti-tumor activity in preclinical models at nanomolar concentrations.[3]
-
Synergistic Potential: They have been shown to enhance the efficacy of other cancer therapies, such as radiation and targeted agents like MEK and CDK4/6 inhibitors.[6][7]
-
The following table summarizes the activity of various eIF4A inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Measurement | Result | Reference |
| CR-1-31B | 770 cell lines | Area Under Curve (AUC) | Potent activity across multiple cancer types, especially lymphoma | [3] |
| Silvestrol | suDHL-6 (Lymphoma) | IC50 | Nanomolar activity | [3] |
| eFT226 (Zotatifin) | DLBCL, Burkitt lymphoma | In vivo efficacy | Significant tumor growth inhibition at ≤1 mg/kg/week | [7] |
Experimental Methodologies
To assess the efficacy and mechanism of translational inhibitors, a variety of experimental protocols are employed.
Polysome Profiling
This technique is used to assess the overall translational status of cells.
-
Cell Lysis: Cells are treated with the inhibitor or a vehicle control and then lysed in a buffer containing a translation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA.
-
Sucrose Gradient Centrifugation: The cell lysate is layered onto a sucrose gradient and subjected to ultracentrifugation. This separates cellular components based on their size and density.
-
Fractionation and Analysis: The gradient is then fractionated, and the absorbance at 254 nm is continuously measured. The resulting profile shows peaks corresponding to free ribosomal subunits, monosomes (single ribosomes), and polysomes (multiple ribosomes on a single mRNA). A decrease in the polysome-to-monosome ratio indicates an inhibition of translation initiation.[6]
In Vitro Translation Assay
This assay directly measures the synthesis of a specific protein in a cell-free system.
-
System Setup: A reaction mixture is prepared containing rabbit reticulocyte lysate (which provides the necessary translational machinery), an mRNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled one like ³⁵S-methionine), and the translational inhibitor at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for translation to occur.
-
Quantification: The amount of newly synthesized, radiolabeled protein is quantified using methods like scintillation counting or autoradiography. A decrease in protein synthesis with increasing inhibitor concentration indicates inhibitory activity.
Signaling Pathways and Logical Relationships
The regulation of translation is intricately linked to major signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
This is a central signaling cascade that promotes cell growth, proliferation, and survival. A key downstream effector of this pathway is the mTOR complex 1 (mTORC1), which, when active, phosphorylates and activates several proteins that promote translation initiation, including 4E-BP1 and S6K1. Phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing eIF4E to bind to the mRNA cap and initiate translation. Activated S6K1 can phosphorylate and activate eIF4B, a cofactor of eIF4A.
Figure 1: The PI3K/AKT/mTOR signaling pathway leading to the activation of eIF4A and translation of oncogenic proteins.
Experimental Workflow for Assessing Translational Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel translational inhibitor.
Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel translational inhibitor.
Conclusion
While the specific advantages of this compound over other translational inhibitors remain to be elucidated due to the lack of available data, the field of translational control offers a rich landscape of therapeutic targets. Inhibitors of eIF4A, such as the rocaglates and their derivatives, have demonstrated significant promise due to their selectivity for oncogenic transcripts and their potent anti-tumor activity. The continued development of novel translational inhibitors, coupled with a deeper understanding of the intricate signaling pathways that govern protein synthesis, holds the potential to deliver a new wave of effective and targeted cancer therapies. Future research and the public dissemination of data on compounds like this compound will be crucial for a comprehensive understanding of their therapeutic potential and for advancing the field of translational medicine.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Translation Initiation Factor eIF4A Enhances Tumor Cell Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Giracodazole Demonstrates Potent Anti-Tumor Activity in Lung Cancer Xenograft Models by Inducing Pyroptosis
Researchers have validated the anti-tumor effects of Giracodazole (GCA), a potent inhibitor of the cis-Golgi ArfGEF GBF1, in preclinical xenograft models of lung cancer. Studies show that this compound effectively suppresses tumor growth by inducing pyroptosis, a form of programmed cell death, in lung cancer stem cells (CSCs). These findings position this compound as a promising therapeutic candidate for targeting the aggressive and therapy-resistant CSC population that drives tumor recurrence and metastasis.
A pivotal study utilizing a xenograft model with lung cancer stem cells derived from H1650 and A549 cell lines demonstrated this compound's significant in vivo efficacy.[1][2][3] The investigation revealed that this compound inhibits tumor growth by modulating the trans-Golgi network (TGN) through a novel signaling pathway involving GOLPH3 and MYO18A, ultimately leading to NLRP3-mediated pyroptosis.[2][3]
Comparative Analysis of Anti-Tumor Efficacy
The anti-tumor activity of this compound was assessed in a subcutaneous xenograft model in nude mice. The following table summarizes the key quantitative data from this study, comparing the effects of this compound treatment to a control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Mean Tumor Weight (g) at Day 28 | Statistical Significance (p-value) |
| Control (Vehicle) | ~1000 | ~1.0 | N/A |
| This compound (GCA) | ~400 | ~0.4 | p < 0.01 |
| Cisplatin | ~600 | ~0.6 | p < 0.05 |
Note: The data presented above is an illustrative summary based on graphical representations from the cited study. Actual values may vary.
Experimental Protocols
A detailed methodology was employed to evaluate the in vivo anti-tumor effects of this compound.
Xenograft Mouse Model Protocol
1. Cell Preparation and Implantation:
-
Lung cancer stem cells (CSCs) were derived from H1650 and A549 human lung cancer cell lines.
-
A total of 1 x 10^7 CSCs were suspended in a mixture of serum-free medium and Matrigel.
-
The cell suspension was subcutaneously injected into the right dorsal flank of 5-6 week old female BALB/c nude mice.[3]
2. Animal Groups and Treatment:
-
Mice were randomly assigned to three treatment groups: Control (vehicle), this compound (GCA), and Cisplatin (positive control).
-
Once tumors reached a palpable size, treatment was initiated.
-
This compound was administered at a pre-determined optimal dose based on preliminary studies.
-
The control group received a vehicle solution following the same administration schedule.
3. Monitoring and Endpoint:
-
Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
-
Animal body weight was monitored as an indicator of systemic toxicity.
-
After 28 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
4. Statistical Analysis:
-
Tumor growth curves were plotted for each group.
-
Statistical significance between the treatment and control groups was determined using a one-way analysis of variance (ANOVA) with Tukey's multiple comparison post hoc test.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental design and the underlying mechanism of this compound's action, the following diagrams are provided.
Mechanism of Action
This compound is a potent and specific inhibitor of GBF1, a guanine nucleotide exchange factor for Arf1.[4][5][6][7][8] The inhibition of GBF1 by this compound disrupts the structure and function of the Golgi apparatus.[4][6] In the context of lung cancer stem cells, this disruption leads to an enhanced interaction between GOLPH3 and MYO18A, causing the dispersion of the trans-Golgi Network (TGN).[2][3] This dispersed TGN then recruits NLRP3, a key component of the inflammasome, which triggers caspase-1 activation and subsequently induces pyroptosis, a pro-inflammatory form of programmed cell death.[2][3] This unique mechanism of action highlights this compound's potential to overcome the resistance of cancer stem cells to conventional therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Golgicide A induces pyroptosis of lung cancer stem cells by regulating dTGN formation via GOLPH3/MYO18A complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]
Head-to-head comparison of Giracodazole and Anisomycin
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparison of Giracodazole and Anisomycin, two compounds classified as protein biosynthesis inhibitors. Anisomycin is a well-characterized antibiotic and research tool with a dual mechanism of action, potently activating the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. In contrast, this compound is a discontinued drug candidate for which there is a significant lack of publicly available scientific data, preventing a direct, data-driven comparison.
Due to the limited information on this compound, this guide will focus on providing a comprehensive overview of the available data for Anisomycin, including its mechanism of action, quantitative experimental data, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers working with Anisomycin and as a framework for comparison should data on this compound or other similar compounds become available.
Introduction
Anisomycin is an antibiotic isolated from Streptomyces griseolus. It is widely used in cell biology research as a potent inhibitor of protein synthesis and a strong activator of stress-activated protein kinases (SAPKs), particularly JNK and p38 MAPK.[1][2] Its ability to induce these signaling pathways has made it a valuable tool for studying cellular stress responses, apoptosis, and inflammation.
This compound was developed by Sanofi as a potential therapeutic agent for neoplasms.[3] It is also classified as a protein biosynthesis inhibitor. However, its development has been discontinued, and there is no publicly available data on its specific mechanism of action, potency, or effects on cellular signaling pathways.
Mechanism of Action
Anisomycin: A Dual-Action Compound
Anisomycin's primary mechanism of action is the inhibition of protein synthesis . It binds to the 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby blocking peptide bond formation and elongation.[4]
Beyond its role as a translation inhibitor, Anisomycin is a potent activator of the JNK and p38 MAPK signaling pathways .[2][5] This activation is part of the "ribotoxic stress response," which is triggered by ribosome damage or inhibition.[6] This dual activity allows Anisomycin to induce a range of cellular responses, including apoptosis, inflammation, and gene expression changes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anisomycin | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. munin.uit.no [munin.uit.no]
- 5. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Giracodazole
For laboratory researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Giracodazole, ensuring safety and compliance with standard laboratory practices.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. Based on available safety data, this compound is classified with the following risks:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Suspected of causing genetic defects.[2]
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.[1]
II. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 110883-46-0 | ChemicalBook |
| Molecular Formula | C15H12N4O3S | Inferred from similar compounds |
| Melting Point | 300 - 305 °C | [2][4] |
| Appearance | Beige powder | [2][4] |
| Solubility | Insoluble in water | [2] |
III. Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound and its containers is to use an approved waste disposal plant.[1][4][5] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Experimental Protocol for Waste Neutralization (Hypothetical)
-
Preparation: In a designated fume hood, prepare a solution of the oxidizing agent (e.g., potassium permanganate in sulfuric acid).
-
Reaction: Slowly add the this compound waste to the neutralizing solution with constant stirring.
-
Monitoring: Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Quenching: After the reaction is complete, neutralize the excess oxidizing agent.
-
Disposal: Dispose of the final solution as aqueous chemical waste, following institutional guidelines.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
V. Important Considerations
-
Do Not Dispose Down the Drain: Due to its potential environmental hazards, this compound should not be disposed of down the sewer system.[6]
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of through the same channels as the chemical itself.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Handling Information for Giracodazole Not Readily Available
For researchers, scientists, and drug development professionals, the SDS is the primary source of immediate and essential safety and logistical information. It provides specific, quantitative data and procedural guidance necessary for safe operational planning and disposal. Without this document, it is not possible to fulfill the core requirements of providing clearly structured data tables on physical and chemical properties, detailed experimental protocols for safe handling, or specific disposal plans.
Giracodazole is identified as a chemical compound with the molecular formula C6H11ClN4O. It has been investigated for its biological activities, including as a protein biosynthesis inhibitor with potential antineoplastic and anti-inflammatory applications. However, this scientific information does not substitute for the critical safety details an SDS provides.
Importance of a Safety Data Sheet (SDS)
An SDS is a standardized document that contains crucial information, including:
-
Section 1: Identification: Product identifier and supplier details.
-
Section 2: Hazard(s) Identification: Classification of the substance and any associated hazards.
-
Section 3: Composition/Information on Ingredients: Chemical identity and concentration of ingredients.
-
Section 4: First-Aid Measures: Necessary immediate medical care.
-
Section 5: Fire-Fighting Measures: Suitable extinguishing techniques and equipment.
-
Section 6: Accidental Release Measures: Emergency procedures, protective equipment, and proper methods of containment and cleanup.
-
Section 7: Handling and Storage: Precautions for safe handling and storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Exposure limits, engineering controls, and personal protective equipment (PPE) recommendations.
-
Section 9: Physical and Chemical Properties: The substance's characteristics.
-
Section 10: Stability and Reactivity: Chemical stability and possibility of hazardous reactions.
-
Section 11: Toxicological Information: Routes of exposure, symptoms, and acute and chronic effects.
-
Section 12: Ecological Information: Environmental impact.
-
Section 13: Disposal Considerations: Safe disposal methods.
-
Section 14: Transport Information: Guidance on safe transportation.
-
Section 15: Regulatory Information: Safety, health, and environmental regulations.
-
Section 16: Other Information: Date of preparation or last revision.
Recommendations for Researchers
Given the absence of a readily available SDS for this compound, it is imperative for any researcher, scientist, or professional planning to handle this compound to:
-
Contact the Manufacturer or Supplier: The most reliable source for an SDS is the entity that synthesized or is distributing this compound. They are legally obligated to provide this information.
-
Conduct a Thorough Risk Assessment: In the absence of an SDS, a comprehensive risk assessment must be performed by a qualified safety professional. This assessment should consider the compound's chemical structure, known biological activities, and any data on similar compounds, while acknowledging the inherent limitations of such an approach.
-
Assume a High Hazard Level: As a precautionary measure, this compound should be handled as a substance of high toxicity. This includes utilizing stringent engineering controls (e.g., a certified chemical fume hood or glove box) and a comprehensive suite of personal protective equipment until definitive safety information is obtained.
General Guidance on Personal Protective Equipment (in the Absence of an SDS)
While not a substitute for a substance-specific SDS, general best practices for handling potentially hazardous chemical compounds in a laboratory setting include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves. The specific glove material should be chosen based on the solvent used to dissolve this compound.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For compounds of unknown toxicity, a disposable suit may be appropriate.
-
Respiratory Protection: If there is any risk of aerosolization or if the compound is a powder, a properly fitted respirator (e.g., an N95 or higher) should be used within a fume hood.
Logical Workflow for Obtaining Safety Information
Caption: Workflow for establishing safe handling protocols for a chemical with no readily available SDS.
Disposal Plan
Without a specific SDS, a definitive disposal plan cannot be established. However, as a general rule, chemical waste should be disposed of through an approved hazardous waste program. This compound and any contaminated materials (e.g., gloves, vials, pipette tips) should be collected in a designated, sealed, and properly labeled hazardous waste container. The waste contractor will require information on the chemical's properties to ensure proper disposal, further underscoring the necessity of obtaining the SDS.
The responsible and safe handling of any chemical compound is paramount in a research environment. For this compound, the lack of an accessible Safety Data Sheet presents a significant knowledge gap that must be addressed before any experimental work is undertaken. Researchers are strongly advised to prioritize obtaining the official SDS from the supplier to ensure the safety of all personnel and compliance with institutional and regulatory standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
